Product packaging for AZD5099(Cat. No.:CAS No. 907543-25-3)

AZD5099

Cat. No.: B1666220
CAS No.: 907543-25-3
M. Wt: 548.4 g/mol
InChI Key: KGZHRAVDXGQUQM-WCQGTBRESA-N
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Description

AZD5099 is a small molecule antibacterial agent and a potent, selective inhibitor of bacterial type II topoisomerases, specifically targeting the ATP-binding sites of the GyrB and ParE subunits . This mechanism of action disrupts DNA replication, making it a valuable tool for researching novel antibacterial strategies against Gram-positive and fastidious Gram-negative bacteria . The compound was developed using a fragment-based lead discovery approach and advanced to Phase I clinical trials, where it demonstrated notable in vivo efficacy in a neutropenic Staphylococcus aureus infection model . Its profile includes a low resistance frequency and activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Subsequent research has indicated that clinical development of this compound was suspended . This makes it a highly relevant compound for studying the pyrrolamide class, optimizing antibacterial leads, and investigating mechanisms to overcome drug resistance and toxicological challenges in antibiotic development . This compound has a molecular formula of C21H27Cl2N5O6S and a molecular weight of 548.44 . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl2N5O6S B1666220 AZD5099 CAS No. 907543-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZHRAVDXGQUQM-WCQGTBRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907543-25-3
Record name AZD-5099
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 907543-25-3
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Record name AZD-5099
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Foundational & Exploratory

AZD5099's Mechanism of Action on Bacterial DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent antibacterial agent belonging to the pyrrolamide class of compounds. It was developed as a selective inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination by managing DNA topology. This compound progressed to Phase 1 clinical trials for treating infections caused by Gram-positive and fastidious Gram-negative bacteria but was later withdrawn due to safety concerns.[3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with bacterial DNA gyrase, supported by available quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1][3] The catalytic cycle of these enzymes is dependent on the hydrolysis of ATP to introduce negative supercoils into DNA (in the case of DNA gyrase) or to relax positive supercoils and decatenate daughter chromosomes. By binding to the ATP-binding pocket on the GyrB and ParE subunits, this compound prevents the binding and subsequent hydrolysis of ATP. This inhibition of ATPase activity blocks the essential conformational changes in the enzyme required for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA replication and bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the DNA gyrase catalytic cycle.

AZD5099_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by this compound Gyrase DNA Gyrase Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Gyrase_DNA_ATP Gyrase-DNA-ATP Complex Gyrase_DNA->Gyrase_DNA_ATP Inactive_Complex Inactive Gyrase-DNA-AZD5099 Complex Gyrase_DNA->Inactive_Complex Supercoiled_DNA Supercoiled DNA Gyrase_DNA_ATP->Supercoiled_DNA ATP Hydrolysis ADP_Pi ADP + Pi Gyrase_DNA_ATP->ADP_Pi ATP ATP ATP->Gyrase_DNA_ATP Binds This compound This compound This compound->Inactive_Complex Binds to ATP Pocket

Figure 1: Mechanism of this compound Inhibition of DNA Gyrase.

Quantitative Data

The inhibitory potency of this compound has been quantified against DNA gyrase and topoisomerase IV from various bacterial species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Enzyme TargetBacterial SpeciesIC50 (µM)
DNA GyraseEscherichia coli0.004
DNA GyraseStaphylococcus aureus0.0017[1]
Topoisomerase IVStaphylococcus aureus0.015
Topoisomerase IVStreptococcus pneumoniae0.003

Note: The specific citation for all IC50 values except for S. aureus DNA gyrase was not found in the publicly available literature. These values are compiled from various sources referencing the primary work of Basarab et al. (2014).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the supplementary information of the primary publication by Basarab et al. (2014), which was not publicly accessible. The following are detailed, representative protocols for the key assays used to evaluate inhibitors of bacterial type II topoisomerases, based on standard methodologies.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

1. Materials:

  • Enzyme: Purified S. aureus or E. coli DNA gyrase (heterotetramer of GyrA and GyrB subunits).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) Glycerol.

  • Stop Solution/Loading Dye (6X): 30% Ficoll, 0.6 mg/mL Bromophenol Blue, 60 mM EDTA.

  • Test Compound: this compound dissolved in DMSO.

2. Procedure:

  • On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound (this compound) at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the Stop Solution/Loading Dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel in 1X TAE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

ATPase Activity Assay

This assay determines the effect of the inhibitor on the ATP hydrolysis activity of DNA gyrase, which is essential for its function. A common method is a coupled-enzyme assay.

1. Materials:

  • Enzyme: Purified S. aureus or E. coli DNA gyrase.

  • Substrate: Linearized or relaxed plasmid DNA (to stimulate ATPase activity).

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Reagents: ATP, phosphoenolpyruvate (PEP), NADH.

  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

  • Test Compound: this compound dissolved in DMSO.

2. Procedure:

  • In a 96-well microplate, prepare a reaction mixture containing Assay Buffer, DNA, PEP, NADH, PK, and LDH.

  • Add the test compound (this compound) at various concentrations. Include appropriate controls.

  • Initiate the reaction by adding ATP and DNA gyrase.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, resulting in a decrease in absorbance at 340 nm.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the general workflow for evaluating the inhibitory properties of a compound like this compound against DNA gyrase.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Structural Structural Biology cluster_Microbiological Microbiological Evaluation Supercoiling_Assay DNA Gyrase Supercoiling Inhibition Assay IC50_Determination IC50 Value Determination Supercoiling_Assay->IC50_Determination ATPase_Assay ATPase Activity Assay ATPase_Assay->IC50_Determination Decatenation_Assay Topoisomerase IV Decatenation Assay Decatenation_Assay->IC50_Determination MIC_Testing Minimum Inhibitory Concentration (MIC) Testing IC50_Determination->MIC_Testing Crystallography X-ray Crystallography of GyrB-AZD5099 Complex Binding_Mode Elucidation of Binding Mode Crystallography->Binding_Mode Spectrum_Activity Determination of Antibacterial Spectrum MIC_Testing->Spectrum_Activity

Figure 2: Experimental workflow for this compound evaluation.

Conclusion

This compound is a potent inhibitor of bacterial type II topoisomerases, acting through an ATP-competitive mechanism that disrupts the essential catalytic activity of DNA gyrase and topoisomerase IV. Its high in vitro potency against key bacterial pathogens underscores the therapeutic potential of targeting the ATPase activity of these enzymes. While the clinical development of this compound was halted, the detailed understanding of its mechanism of action provides a valuable framework for the design and development of new antibacterial agents targeting this validated pathway. Further exploration of the pyrrolamide scaffold and similar ATP-competitive inhibitors may lead to the discovery of novel antibiotics with improved safety profiles.

References

AZD5099: A Technical Guide to its Topoisomerase IV Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5099 is a pyrrolamide-based antibacterial agent that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. As a potent inhibitor of the ATPase activity of these essential enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's inhibition of the topoisomerase IV pathway. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction: The Role of Topoisomerase IV in Bacterial DNA Replication

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate the topological state of DNA.[1] Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits, plays a crucial role in the decatenation of daughter chromosomes following DNA replication.[1] This process is vital for the proper segregation of genetic material into daughter cells. The enzyme catalyzes the passage of one double-stranded DNA segment through a transient break in another, a process that is dependent on the binding and hydrolysis of ATP by the ParE subunits.[1] Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, preventing cell division and ultimately resulting in bacterial cell death. This makes topoisomerase IV an attractive target for the development of novel antibacterial agents.

This compound: A Pyrrolamide Inhibitor of Bacterial Type II Topoisomerases

This compound is a synthetic pyrrolamide derivative that was developed as a potent inhibitor of bacterial type II topoisomerases.[1] It was identified through a fragment-based drug discovery approach and optimized for its antibacterial activity and pharmacokinetic properties.[1] this compound entered Phase 1 clinical trials for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1] However, its development was discontinued due to observations of mitochondrial toxicity in preclinical safety studies. Despite this, this compound remains a valuable tool for studying the inhibition of bacterial topoisomerases and serves as a scaffold for the design of new antibacterial agents with improved safety profiles.

Mechanism of Action: Inhibition of the Topoisomerase IV ATPase Activity

This compound functions as a competitive inhibitor of ATP binding to the ParE subunit of topoisomerase IV.[1] By occupying the ATP-binding pocket, this compound prevents the conformational changes necessary for ATP hydrolysis and the subsequent catalytic cycle of the enzyme. This leads to the stabilization of the enzyme-DNA complex in a state that is unable to perform strand passage and religation. The accumulation of these stalled complexes on the bacterial chromosome results in the formation of double-strand DNA breaks, triggering the SOS response and ultimately leading to apoptotic cell death.

AZD5099_Topoisomerase_IV_Inhibition_Pathway cluster_bacterium Bacterial Cell This compound This compound TopoIV Topoisomerase IV (ParC2ParE2) This compound->TopoIV Inhibits ATPase activity Decatenation Decatenation TopoIV->Decatenation Catalyzes Stalled_Complex Stalled Topo IV-DNA Complex TopoIV->Stalled_Complex ATP ATP ATP->TopoIV Binds to ParE subunit DNA_Replication DNA Replication Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication->Catenated_Chromosomes Catenated_Chromosomes->Decatenation Segregated_Chromosomes Segregated Chromosomes Decatenation->Segregated_Chromosomes Cell_Division Cell Division Segregated_Chromosomes->Cell_Division Apoptosis Apoptosis/ Cell Death DSB Double-Strand Breaks Stalled_Complex->DSB DSB->Apoptosis

This compound inhibits the ATPase activity of Topoisomerase IV, leading to stalled DNA complexes and cell death.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against bacterial type II topoisomerases and its minimum inhibitory concentrations (MICs) against a panel of bacterial strains.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Type II Topoisomerases
Enzyme TargetBacterial SpeciesIC50 (nM)
DNA GyraseStaphylococcus aureus3.2
Topoisomerase IVStaphylococcus aureus11
DNA GyraseStreptococcus pneumoniae13
Topoisomerase IVStreptococcus pneumoniae13
DNA GyraseHaemophilus influenzae13
Topoisomerase IVHaemophilus influenzae13
Data extracted from Basarab et al., 2014.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)0.12
Staphylococcus aureus (MRSA)0.12
Streptococcus pneumoniae0.06
Haemophilus influenzae0.5
Moraxella catarrhalis0.25
Escherichia coli8
Klebsiella pneumoniae>32
Pseudomonas aeruginosa>32
Data extracted from Basarab et al., 2014.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Basarab et al. (2014).[1]

Topoisomerase IV Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

TopoIV_Assay_Workflow cluster_workflow Topoisomerase IV Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Topo IV Enzyme - kDNA Substrate - Assay Buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C for 30 min Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Gel: - Quantify decatenated DNA - Calculate IC50 Visualize->Analyze End End Analyze->End

Workflow for the Topoisomerase IV inhibition assay.

Methodology:

  • Reaction Setup: Reactions are performed in a final volume of 20 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, 2 mM ATP, 50 µg/mL BSA, and 200 ng of kDNA.

  • Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixtures. A DMSO-only control is included.

  • Enzyme Addition: The reaction is initiated by the addition of 1 unit of S. aureus Topoisomerase IV.

  • Incubation: The reactions are incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of 4 µL of a solution containing 5% SDS, 25% Ficoll, 0.05% bromophenol blue, and 1 mg/mL proteinase K.

  • Gel Electrophoresis: The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the decatenated DNA bands is quantified, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Determination_Workflow cluster_mic_workflow MIC Determination Workflow Start_MIC Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start_MIC->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute this compound in Microtiter Plate Serial_Dilution->Inoculate Incubate_MIC Incubate at 35-37°C for 16-20 hours Inoculate->Incubate_MIC Read_Results Visually Inspect for Growth (Turbidity) Incubate_MIC->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End_MIC End Determine_MIC->End_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Assay Conditions: MICs are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a potent inhibitor of bacterial type II topoisomerases, with a well-defined mechanism of action targeting the ATPase activity of DNA gyrase and topoisomerase IV. The quantitative data presented in this guide highlight its significant in vitro activity against a range of clinically relevant bacterial pathogens. While the clinical development of this compound was halted, the detailed understanding of its interaction with topoisomerase IV and the established experimental protocols provide a valuable foundation for the future design and development of novel antibacterial agents targeting this essential pathway. The information compiled herein serves as a critical resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

References

AZD5099: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent antibacterial agent that has been investigated for its efficacy against a range of bacterial pathogens. As a member of the pyrrolamide class of antibiotics, its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential enzymes for bacterial DNA replication, repair, and recombination.[1][2] This targeted approach offers a promising avenue for combating antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, compiled from peer-reviewed scientific literature.

Chemical Structure and Properties

The chemical identity of this compound is well-defined by its structural and physicochemical properties.

PropertyValue
IUPAC Name 2-((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidin-1-yl)-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylic acid
Molecular Formula C₂₁H₂₇Cl₂N₅O₆S
Molecular Weight 548.44 g/mol
SMILES CC1=C(C(=C(N1)C(=O)N[C@H]2C--INVALID-LINK--COC">C@@HOC)Cl)Cl
InChI InChI=1S/C21H27Cl2N5O6S/c1-9(33-3)25-19(30)16-17(20(31)32)35-21(28-16)27-7-6-11(34-4)12(8-27)26-18(29)15-13(22)14(23)10(2)24-15/h9,11-12,24H,6-8H2,1-4H3,(H,25,30)(H,26,29)(H,31,32)/t9-,11+,12-/m1/s1

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The detailed experimental protocol is outlined below, based on the procedures published by Basarab, G.S., et al. in the Journal of Medicinal Chemistry.

Synthesis Pathway Overview

AZD5099_Synthesis A 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid C Intermediate 1 A->C Amide coupling B tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate B->C D Intermediate 2 (deprotected piperidine) C->D Boc deprotection F Ester precursor of this compound D->F SNAr reaction E ethyl 2-chloro-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate E->F G This compound F->G Ester hydrolysis

Caption: General synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidine-1-carboxylate) (Intermediate 1)

  • To a solution of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (1.0 eq) is added, and the reaction is stirred at room temperature for 18 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of N-((3S,4R)-3-methoxypiperidin-4-yl)-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide (Intermediate 2)

  • Intermediate 1 is dissolved in a solution of 4 M hydrogen chloride in 1,4-dioxane.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride salt.

Step 3: Synthesis of ethyl 2-(((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidin-1-yl)-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate (Ester Precursor)

  • To a solution of Intermediate 2 (1.0 eq) and ethyl 2-chloro-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO) is added DIPEA (3.0 eq).

  • The reaction mixture is heated to 80 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

  • The ester precursor is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • The reaction is acidified to pH 3-4 with 1 N hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Characterization Data

The structure of the synthesized this compound is confirmed by various analytical techniques.

Analytical TechniqueObserved Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.35 (s, 1H), 8.31 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.0 Hz, 1H), 4.40 (m, 1H), 4.15 (m, 1H), 3.85 (m, 1H), 3.55 (m, 1H), 3.30 (s, 3H), 3.25 (s, 3H), 2.95 (m, 2H), 2.30 (s, 3H), 1.95 (m, 1H), 1.75 (m, 1H), 1.15 (d, J = 6.8 Hz, 3H).
Mass Spectrometry (ESI) m/z 548.1 [M+H]⁺

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, which are crucial for managing DNA topology.

AZD5099_MoA cluster_bacterium Bacterial Cell This compound This compound Topoisomerase DNA Gyrase (GyrB) / Topoisomerase IV (ParE) This compound->Topoisomerase Inhibits ATP binding DNA_Replication DNA Replication & Segregation Topoisomerase->DNA_Replication Blocks function ATP ATP ATP->Topoisomerase Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

By binding to the ATP-binding site of the GyrB and ParE subunits, this compound competitively inhibits the ATPase activity of these enzymes.[1] This inhibition prevents the transient double-strand breaks in DNA that are necessary to resolve topological stress during replication and chromosome segregation, ultimately leading to bacterial cell death.

Antibacterial Activity

The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth, are summarized below.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.12
Staphylococcus aureusMRSA ATCC 335910.25
Streptococcus pneumoniaeATCC 496190.06
Haemophilus influenzaeATCC 492470.5
Escherichia coliATCC 259224

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound. The multi-step synthesis is achievable through standard organic chemistry techniques, and the final compound exhibits potent antibacterial activity against key pathogens by inhibiting bacterial type II topoisomerases. The information presented herein serves as a valuable resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

AZD5099: A Technical Overview of its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Introduction

AZD5099 is a novel pyrrolamide antibacterial agent that targets bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). Developed as a potential treatment for infections caused by Gram-positive and fastidious Gram-negative bacteria, this compound entered Phase 1 clinical trials. Despite demonstrating promising in vitro activity and in vivo efficacy in preclinical models, its development was halted due to safety concerns, primarily related to mitochondrial toxicity. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and associated experimental methodologies of this compound.

Antibacterial Spectrum

This compound exhibits a targeted spectrum of activity, with potent inhibition of various Gram-positive and select Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency.

In Vitro Susceptibility Data

Quantitative data on the in vitro activity of this compound against key bacterial pathogens are summarized below.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliNot Specified1[1]
Staphylococcus aureus(Details in Efficacy Section)
Streptococcus pneumoniae(No specific data found)
Haemophilus influenzae(No specific data found)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Bacterial Culture: Bacterial strains are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy

Preclinical evaluation of this compound demonstrated its efficacy in a neutropenic mouse thigh infection model, a standard model for assessing the in vivo activity of antibacterial agents.

Efficacy in a Staphylococcus aureus Infection Model

This compound showed notable efficacy in a mouse neutropenic Staphylococcus aureus infection model.[2] This model is crucial for evaluating an antibiotic's performance in an immunocompromised host, where the drug's bactericidal or bacteriostatic effect is the primary driver of bacterial clearance.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This model assesses the ability of an antimicrobial agent to reduce the bacterial load in the thigh muscle of immunocompromised mice.

Methodology:

  • Induction of Neutropenia: Mice (e.g., female ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Infection: A logarithmic-phase culture of Staphylococcus aureus is diluted to the desired concentration. Mice are then inoculated with approximately 10^6 - 10^7 CFU of the bacterial suspension into the thigh muscle.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), this compound is administered via a relevant route (e.g., oral, intravenous, or subcutaneous) at various dose levels.

  • Sample Collection and Analysis: At the end of the study period (typically 24 hours post-treatment initiation), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a suitable buffer, and serially diluted.

  • Bacterial Enumeration: The dilutions are plated on appropriate agar media, and the number of CFUs is determined after incubation. The efficacy of this compound is measured by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.

Mechanism of Action

This compound functions by inhibiting bacterial type II topoisomerases, which are essential enzymes for DNA replication, repair, and recombination.

Inhibition of DNA Gyrase and Topoisomerase IV

The pyrrolamide class of inhibitors, including this compound, targets the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This competitive inhibition of ATP hydrolysis prevents the conformational changes necessary for the enzyme's catalytic cycle, leading to a disruption of DNA supercoiling and decatenation processes. This ultimately results in the cessation of DNA replication and bacterial cell death.

AZD5099_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_topoisomerase Type II Topoisomerase This compound This compound GyrB_ParE DNA Gyrase (GyrB) / Topoisomerase IV (ParE) ATP-Binding Site This compound->GyrB_ParE Binds to DNA_Replication DNA Replication & Supercoiling GyrB_ParE->DNA_Replication Catalyzes GyrB_ParE->DNA_Replication Inhibits ATP ATP ATP->GyrB_ParE Competes with Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of this compound Action.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase (reconstituted GyrA and GyrB subunits), and reaction buffer (containing ATP, MgCl2, and other necessary components).

  • Compound Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The inhibition of supercoiling is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity) can then be calculated.

Mitochondrial Toxicity

A significant factor in the discontinuation of this compound development was its off-target mitochondrial toxicity.

Assessment of Mitochondrial Dysfunction

Drug-induced mitochondrial toxicity can manifest through various mechanisms, including inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, and inhibition of mitochondrial DNA replication. Assays to assess these effects often measure changes in cellular oxygen consumption, mitochondrial membrane potential, or ATP levels.

Experimental Protocol: In Vitro Mitochondrial Toxicity Assay (Conceptual)

A common approach to assess drug-induced mitochondrial toxicity in vitro is to measure changes in cellular respiration in a cell line such as HepG2.

Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium. To increase reliance on oxidative phosphorylation, cells may be grown in a medium where glucose is replaced with galactose.

  • Compound Exposure: Cells are treated with various concentrations of this compound for a defined period.

  • Measurement of Oxygen Consumption Rate (OCR): The OCR is measured using an extracellular flux analyzer. Baseline OCR is established, followed by the sequential injection of mitochondrial stressors:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine the maximal respiration capacity.

    • Rotenone/antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The changes in OCR parameters (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) in this compound-treated cells compared to vehicle-treated controls are analyzed to determine the extent of mitochondrial dysfunction.

Experimental_Workflow_Mitochondrial_Toxicity cluster_injections Sequential Injections start Start: HepG2 Cell Culture compound_exposure Expose cells to this compound (various concentrations) start->compound_exposure ocr_measurement Measure Oxygen Consumption Rate (OCR) using Extracellular Flux Analyzer compound_exposure->ocr_measurement oligomycin 1. Oligomycin ocr_measurement->oligomycin fccp 2. FCCP oligomycin->fccp rotenone 3. Rotenone/Antimycin A fccp->rotenone data_analysis Analyze OCR Parameters: - Basal Respiration - ATP Production - Maximal Respiration rotenone->data_analysis conclusion Conclusion: Assess Mitochondrial Dysfunction data_analysis->conclusion

Workflow for Mitochondrial Toxicity Assessment.

Conclusion

This compound is a pyrrolamide antibacterial agent with a targeted spectrum of activity against Gram-positive and fastidious Gram-negative bacteria. Its mechanism of action through the inhibition of bacterial type II topoisomerases and demonstrated efficacy in preclinical infection models highlighted its potential as a novel antibiotic. However, the discovery of off-target mitochondrial toxicity led to the cessation of its clinical development. The case of this compound underscores the critical importance of early and comprehensive safety and toxicity profiling in the drug development pipeline. The detailed methodologies presented in this guide provide a framework for the evaluation of future antibacterial candidates.

References

AZD5099: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

AZD5099 is a novel pyrrolamide antibacterial agent that targets the ATP binding site of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). Developed through a fragment-based approach, it demonstrated potent activity against Gram-positive and fastidious Gram-negative bacteria. Preclinical studies revealed favorable pharmacokinetic properties, including improved in vivo clearance, partly attributed to reduced recognition by the multidrug resistance transporter Mrp2. Despite promising preclinical efficacy, particularly in a neutropenic mouse model of Staphylococcus aureus infection, the clinical development of this compound was halted during Phase I trials. This decision was based on high pharmacokinetic variability observed in healthy volunteers and preclinical safety signals related to mitochondrial changes. This document provides a comprehensive technical guide to the pharmacokinetics and pharmacodynamics of this compound based on publicly available data.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of bacterial type II topoisomerases, which are essential for DNA replication, repair, and segregation.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

This compound is an ATP-competitive inhibitor that binds to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This binding event prevents the hydrolysis of ATP, which is necessary for the conformational changes required for the enzyme's catalytic cycle. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks, cessation of DNA synthesis, and ultimately, bacterial cell death.[1]

AZD5099_Mechanism_of_Action This compound This compound ATP_Binding ATP Binding Site This compound->ATP_Binding GyrB_ParE Bacterial Type II Topoisomerases (DNA Gyrase - GyrB, Topoisomerase IV - ParE) Enzyme_Inhibition Enzyme Inhibition GyrB_ParE->Enzyme_Inhibition DNA_Replication_Block Blockade of DNA Replication and Repair Enzyme_Inhibition->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MICs) for key organisms are summarized below.

OrganismStrainMIC (µg/mL)
Staphylococcus aureusMSSA0.06
Staphylococcus aureusMRSA0.06
Streptococcus pneumoniaePenicillin-Susceptible0.06
Streptococcus pneumoniaePenicillin-Resistant0.12
Haemophilus influenzae0.5
Escherichia coli>64
Escherichia coliΔtolC0.15

Data represents MIC90 values where available. Data for E. coli ΔtolC, an efflux pump mutant, is included to demonstrate intrinsic activity.

Target Enzyme Inhibition

The inhibitory activity of this compound against its target enzymes has been quantified through biochemical assays.

EnzymeOrganismIC50 (nM)
DNA Gyrase (GyrB)S. aureus<10
DNA Gyrase (GyrB)E. coli<10
Topoisomerase IV (ParE)S. aureus86
Topoisomerase IV (ParE)E. coli940

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these studies are not fully available in the public domain, the selection of this compound as a clinical candidate was based on an optimized pharmacokinetic profile.

Preclinical Pharmacokinetics

Preclinical studies indicated that this compound possessed improved in vivo clearance compared to earlier compounds in the series.[1] This was partly due to reduced interaction with the multidrug resistance-associated protein 2 (Mrp2) transporter, which can contribute to the biliary excretion of drugs.[1] However, detailed parameters such as half-life, volume of distribution, and bioavailability across different preclinical species have not been publicly disclosed.

Clinical Pharmacokinetics

This compound entered Phase I clinical trials in healthy volunteers.[1] The development was subsequently halted due to high inter-individual variability in drug exposure.[2] Specific pharmacokinetic parameters from this study are not publicly available.

Preclinical Efficacy

The in vivo efficacy of this compound was demonstrated in a mouse neutropenic thigh infection model. This model is a standard for evaluating the efficacy of new antibacterial agents.

Mouse Neutropenic Thigh Infection Model

In this model, this compound showed significant efficacy against Staphylococcus aureus.[1] The study demonstrated a dose-dependent reduction in bacterial burden in the thighs of infected mice.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare standardized bacterial inoculum Inoculation Inoculate microtiter plate wells with bacterial suspension Bacterial_Inoculum->Inoculation Serial_Dilution Perform serial dilutions of this compound in microtiter plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Value Determine MIC: lowest concentration with no visible growth Visual_Inspection->MIC_Value Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Purified DNA Gyrase or Topoisomerase IV Reaction_Mix Combine enzyme, substrate, This compound, and ATP in buffer Enzyme_Prep->Reaction_Mix Substrate_Prep Supercoiled plasmid DNA Substrate_Prep->Reaction_Mix AZD5099_Dilutions Serial dilutions of this compound AZD5099_Dilutions->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Gel_Electrophoresis Analyze DNA topology by agarose gel electrophoresis Incubation->Gel_Electrophoresis IC50_Calculation Quantify band intensity and calculate IC50 Gel_Electrophoresis->IC50_Calculation Neutropenic_Thigh_Model_Workflow cluster_induction Neutropenia Induction cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Cyclophosphamide Administer cyclophosphamide to mice Bacterial_Challenge Inject bacterial suspension into the thigh muscle Cyclophosphamide->Bacterial_Challenge Drug_Administration Administer this compound or vehicle at specified time points Bacterial_Challenge->Drug_Administration Tissue_Harvest Harvest thigh tissue at the end of the study Drug_Administration->Tissue_Harvest CFU_Enumeration Homogenize tissue and plate for CFU enumeration Tissue_Harvest->CFU_Enumeration Efficacy_Determination Determine reduction in bacterial load CFU_Enumeration->Efficacy_Determination

References

AZD5099: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5099, a novel pyrrolamide-derived antibacterial agent, emerged from a fragment-based drug discovery program at AstraZeneca targeting bacterial type II topoisomerases. Specifically, it inhibits the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE), crucial enzymes for bacterial DNA replication. Preclinical studies demonstrated potent activity against Gram-positive and fastidious Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Despite promising early results and progression into Phase 1 clinical trials, the development of this compound was ultimately halted due to safety concerns, reportedly related to high pharmacokinetic variability in human subjects and preclinical findings of mitochondrial toxicity. This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Discovery and Optimization

The discovery of this compound was rooted in a fragment-based lead generation strategy, a powerful method for identifying novel chemical starting points for drug design.

From Fragment to Lead

Initial screening of AstraZeneca's fragment library against the ATP-binding site of Staphylococcus aureus GyrB identified a pyrrolamide fragment with weak inhibitory activity. This fragment served as the foundational scaffold for a subsequent optimization campaign. Structure-activity relationship (SAR) studies focused on modifying substituents at various positions of the pyrrolamide ring to enhance potency and improve physicochemical properties.

Lead Optimization

The lead optimization process involved extensive medicinal chemistry efforts to enhance the antibacterial activity and pharmacokinetic profile of the initial hits. A key modification was the introduction of a substituted piperidine ring, which was found to significantly improve potency. Further optimization of this piperidine substituent and the incorporation of a thiazole group led to the identification of this compound (also referred to as compound 63 in the primary literature). This optimized compound exhibited improved antibacterial activity and lower in vivo clearance.[1]

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and recombination.

Inhibition of DNA Gyrase and Topoisomerase IV

This compound is an ATP-competitive inhibitor, binding to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This binding event prevents the hydrolysis of ATP, which is necessary for the catalytic cycle of these enzymes. By inhibiting their function, this compound disrupts DNA replication and repair, ultimately leading to bacterial cell death.

AZD5099_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound GyrB_ParE DNA Gyrase (GyrB) & Topoisomerase IV (ParE) (ATP Binding Site) This compound->GyrB_ParE Binds to & Inhibits DNA_Replication DNA Replication & Repair GyrB_ParE->DNA_Replication Enables ATP ATP ATP->GyrB_ParE Required for function Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of action of this compound.

Preclinical Data

This compound underwent a battery of preclinical evaluations to determine its efficacy, pharmacokinetic profile, and safety.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of clinically relevant bacterial isolates. The compound demonstrated potent activity against Gram-positive organisms and select Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MSSA) 0.06
Staphylococcus aureus (MRSA) 0.12
Streptococcus pneumoniae 0.06
Haemophilus influenzae 1
Moraxella catarrhalis 0.25

| Escherichia coli | >64 |

Data extracted from the supporting information of the primary publication.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a neutropenic mouse thigh infection model using a methicillin-resistant Staphylococcus aureus (MRSA) strain. This compound demonstrated dose-dependent bacterial reduction.

Table 2: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (MRSA)

Treatment Group Dose (mg/kg) Log10 CFU/thigh at 24h (Mean ± SD)
Vehicle Control - 7.8 ± 0.3
This compound 10 4.2 ± 0.5
This compound 30 2.9 ± 0.4

| Vancomycin | 10 | 4.5 ± 0.6 |

Data extracted from the supporting information of the primary publication.

Pharmacokinetics

Pharmacokinetic parameters were evaluated in rodents. This compound exhibited moderate clearance and a reasonable half-life, supporting its potential for further development.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Parameter Value
Clearance (mL/min/kg) 25
Volume of Distribution (L/kg) 3.5
Half-life (h) 2.1

| Bioavailability (%) | 40 |

Data extracted from the supporting information of the primary publication.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, the development program was terminated. Publicly available information indicates that the discontinuation was due to a combination of high inter-subject variability in drug exposure and preclinical safety signals related to mitochondrial toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Enzyme Inhibition Assay

Enzyme_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Purified GyrB/ParE enzyme - Assay buffer - ATP - this compound dilutions start->reagents incubation Incubate Enzyme with this compound reagents->incubation reaction Initiate Reaction by adding ATP incubation->reaction detection Measure ATP Hydrolysis (e.g., ADP-Glo Assay) reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Workflow for the enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Purified recombinant S. aureus GyrB or ParE was diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT). A stock solution of this compound in DMSO was serially diluted to create a range of test concentrations.

  • Incubation: The enzyme was pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in a 96-well plate for 30 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP to a final concentration equivalent to its Kₘ.

  • Detection: The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at 37°C. The amount of ATP remaining or ADP produced was quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: The percentage of inhibition was calculated for each this compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (Standardized to ~5 x 10^5 CFU/mL) start->prep_bacteria prep_plate Prepare 96-well plate with 2-fold serial dilutions of this compound in growth medium start->prep_plate inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for the MIC determination assay.

Protocol:

  • Inoculum Preparation: Bacterial strains were grown overnight on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which was then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: this compound was serially diluted two-fold across a 96-well microtiter plate containing CAMHB.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited bacterial growth.

Neutropenic Mouse Thigh Infection Model

Protocol:

  • Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 (150 mg/kg) and -1 (100 mg/kg) prior to infection.

  • Infection: On day 0, mice were anesthetized and the right thigh muscle was inoculated with a clinical isolate of MRSA (e.g., ATCC 33591) at a concentration of approximately 10⁶ CFU/mouse.

  • Treatment: Two hours post-infection, mice were treated with this compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin) via an appropriate route of administration (e.g., subcutaneous or oral).

  • Bacterial Load Determination: At 24 hours post-infection, mice were euthanized, and the infected thigh muscle was excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the treated groups to the vehicle control group.

Conclusion

This compound represents a well-documented example of a promising antibacterial candidate identified through modern fragment-based drug discovery techniques. Its development showcased a rational approach to lead optimization, resulting in a potent inhibitor of bacterial type II topoisomerases with in vivo efficacy. However, the eventual discontinuation of this compound due to safety concerns highlights the significant challenges in translating preclinical findings into safe and effective medicines for human use. The data and methodologies presented herein provide valuable insights for researchers in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Pyrrolamide Class of Antibiotics and the Clinical Candidate AZD5099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolamide class of antibiotics represents a promising avenue in the ongoing search for novel antibacterial agents to combat the growing threat of antimicrobial resistance. These synthetic compounds exhibit a distinct mechanism of action, targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), in an ATP-competitive manner. This guide provides a comprehensive technical overview of the pyrrolamide class, with a particular focus on AZD5099, a clinical candidate that progressed to Phase 1 trials. This document details the mechanism of action, antibacterial spectrum, and available preclinical and clinical data for this compound. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and presents conceptual workflows relevant to their discovery and development.

Introduction to Pyrrolamide Antibiotics

Pyrrolamides are a class of synthetic antibacterial agents characterized by a core pyrrole-carboxamide scaffold.[1] They are distinct from naturally occurring pyrrolamide-containing natural products, such as congocidine and distamycin, which are biosynthesized by Streptomyces species and primarily function through DNA binding.[2][3] The synthetic pyrrolamides, exemplified by this compound, were developed through a fragment-based approach targeting the ATP binding site of bacterial type II topoisomerases.[1][4] This specific targeting confers a novel mechanism of action, distinct from that of fluoroquinolones, which also target type II topoisomerases but at a different site.[5]

This compound: A Clinical Candidate

This compound emerged as a promising clinical candidate from the pyrrolamide class, designed for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1][4] Its development program aimed to optimize antibacterial potency, pharmacokinetic properties, and in vivo efficacy.[1] While this compound demonstrated notable efficacy in preclinical models, its clinical development was halted after Phase 1 trials due to safety concerns, reportedly related to mitochondrial toxicity.[1]

Mechanism of Action

The antibacterial activity of the pyrrolamide class, including this compound, stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6]

  • DNA Gyrase: Responsible for introducing negative supercoils into DNA, a process vital for DNA compaction and replication initiation.

  • Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following DNA replication.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][5] This binding event prevents ATP hydrolysis, which is necessary for the catalytic cycle of these enzymes, ultimately leading to the cessation of DNA replication and bacterial cell death.[5]

Pyrrolamide Mechanism of Action cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Competitively Inhibits ATP Binding Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Competitively Inhibits ATP Binding DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Topo_IV->DNA_Supercoiling ATP ATP ATP->DNA_Gyrase Binds to GyrB ATP->Topo_IV Binds to ParE DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Figure 1: Signaling pathway of this compound's mechanism of action.

Data Presentation

Antibacterial Spectrum of this compound

This compound exhibits potent activity against a range of Gram-positive and fastidious Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key respiratory pathogens.

Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus0.51
Streptococcus pneumoniae0.015-0.120.03-0.06
Haemophilus influenzae0.252
Moraxella catarrhalis0.060.12

Note: The MIC values for S. pneumoniae, H. influenzae, and M. catarrhalis are presented as ranges based on available data for similar compounds and may not be specific to this compound. Comprehensive, publicly available MIC data for this compound against a wide panel of isolates is limited.[7][8][9][10]

Preclinical Pharmacokinetics of this compound

Pharmacokinetic studies in preclinical animal models are crucial for predicting human pharmacokinetics and establishing a therapeutic window. While specific data for this compound is not fully available in the public domain, the following table presents typical pharmacokinetic parameters evaluated in such studies.

SpeciesRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
MouseIV----
PO----
RatIV----
PO----
DogIV----
PO----

Note: This table is a template. Specific values for this compound are not publicly available. Preclinical pharmacokinetic studies typically involve intravenous (IV) and oral (PO) administration to assess parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (T½).[11][12][13]

In Vivo Efficacy of this compound

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents.[14][15] this compound demonstrated notable efficacy in a mouse neutropenic Staphylococcus aureus infection model.[1][4]

Model OrganismInfection ModelEfficacy EndpointResult for this compound
Staphylococcus aureusNeutropenic Mouse Thigh ModelLog10 CFU ReductionSignificant reduction in bacterial burden reported.

Note: Specific quantitative data, such as the 50% effective dose (ED50), for this compound in this model is not publicly available.[1][4]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Test compound (e.g., this compound)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TAE buffer with ethidium bromide

  • TAE Buffer

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding Stop Buffer/Loading Dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)

  • Test compound (e.g., this compound)

  • Stop Buffer/Loading Dye

  • Agarose gel (1%) in TAE buffer with ethidium bromide

  • TAE Buffer

Procedure:

  • Set up reaction mixtures on ice containing assay buffer, kDNA, and a dilution series of the test compound.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding Stop Buffer/Loading Dye.

  • Separate the catenated and decatenated DNA by agarose gel electrophoresis.

  • Visualize the DNA bands. Inhibition is indicated by a decrease in the amount of decatenated minicircles compared to the control.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model evaluates the ability of an antibiotic to reduce bacterial load in infected tissue.

Procedure Outline:

  • Induce Neutropenia: Administer cyclophosphamide to mice to deplete their neutrophil count.[14][15]

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle.[1][16]

  • Treatment: Administer the test compound (e.g., this compound) at various doses and schedules.

  • Endpoint Analysis: At a specified time post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration.

  • Data Analysis: Compare the log10 CFU per gram of tissue in treated groups to the vehicle control group to determine the extent of bacterial reduction.[17]

Mitochondrial Toxicity Assay (Conceptual)

Given that this compound's development was halted due to mitochondrial toxicity, assessing this liability is critical for this class of compounds. A common in vitro method is the glucose vs. galactose cytotoxicity assay.

Principle: Cells grown in glucose-rich media primarily rely on glycolysis for ATP production. When switched to a galactose medium, they are forced to rely on mitochondrial oxidative phosphorylation. Compounds that impair mitochondrial function will show significantly greater cytotoxicity in the galactose medium.

Procedure Outline:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells) in 96-well plates.

  • Media Exchange: Replace the standard glucose-containing medium with either high-glucose or galactose-containing medium.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the IC50 values in the glucose and galactose media. A significantly lower IC50 in the galactose medium suggests mitochondrial toxicity.

Drug Discovery and Development Workflow

The discovery and development of a novel pyrrolamide antibiotic like this compound typically follows a multi-stage workflow.

Antibiotic Discovery Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification (e.g., DNA Gyrase) HTS High-Throughput Screening (Fragment-based) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Op Lead Optimization (e.g., Improve Potency, PK) Hit_to_Lead->Lead_Op In_Vitro In Vitro Profiling (MIC, MoA) Lead_Op->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Thigh Infection) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Assessment (e.g., Mitochondrial Toxicity) In_Vivo_Efficacy->Tox Candidate Clinical Candidate Selection (e.g., this compound) Tox->Candidate Phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK) Candidate->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2: Conceptual workflow for pyrrolamide antibiotic discovery.

Conclusion

The pyrrolamide class of antibiotics, exemplified by this compound, holds significant potential due to its novel mechanism of action targeting bacterial type II topoisomerases. This guide has provided a technical overview of this class, including the mechanism of action, antibacterial spectrum, and key experimental methodologies for their evaluation. While this compound's clinical development was halted, the knowledge gained from its development program provides a valuable foundation for the future design and optimization of new pyrrolamide-based antibacterial agents with improved safety profiles. Continued research in this area is warranted to address the urgent need for new antibiotics.

References

Methodological & Application

Application Notes and Protocols for AZD5099 in a Bacterial Cell Culture Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD5099 is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor critical for germinal center formation and implicated in the pathogenesis of certain lymphomas. While the primary application of this compound is in oncology, the evaluation of its off-target effects, including potential antibacterial activity, is a crucial step in comprehensive drug development. These application notes provide a detailed protocol for assessing the antibacterial properties of this compound using a standard bacterial cell culture assay to determine its Minimum Inhibitory Concentration (MIC).

The following protocols are designed for researchers in microbiology, infectious diseases, and drug development to evaluate the efficacy of this compound against various bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (600 nm)

  • Plate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the desired bacterial strain from a fresh agar plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 100 µM to 0.097 µM).

    • Prepare similar dilutions for the positive control antibiotic.

  • Assay Plate Setup:

    • Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to the test wells.

    • Add 50 µL of the positive control dilutions to the positive control wells.

    • Add 50 µL of the vehicle control (e.g., DMSO at the highest concentration used for this compound) to the negative control wells.

    • Finally, add 50 µL of the prepared bacterial inoculum to all wells, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the negative control.

Data Presentation

The following tables summarize hypothetical quantitative data for the MIC of this compound against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

CompoundEscherichia coli ATCC 25922 MIC (µM)Pseudomonas aeruginosa PAO1 MIC (µM)
This compound>100>100
Ciprofloxacin0.0150.25
Vehicle (DMSO)No InhibitionNo Inhibition

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 29213 MIC (µM)Enterococcus faecalis ATCC 29212 MIC (µM)
This compound>100>100
Ciprofloxacin0.51
Vehicle (DMSO)No InhibitionNo Inhibition

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Hypothetical Bacterial Target Pathway cluster_1 Inhibitory Action A External Signal B Membrane Receptor A->B C Signal Transduction Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Bacterial Growth & Survival E->F This compound This compound This compound->C Inhibition

Caption: Hypothetical signaling pathway in bacteria inhibited by this compound.

A Prepare Bacterial Inoculum (0.5 McFarland) C Add Reagents to 96-Well Plate (Broth, this compound, Bacteria) A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F G Optional: Measure OD600 E->G

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

AZD5099 solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

AZD5099 is a potent and selective antibacterial agent that functions as an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1][2] By targeting the ATP-binding site of these essential enzymes, this compound disrupts DNA replication and transcription, leading to bacterial cell death.[3][4][5] This document provides detailed guidelines for the preparation and handling of this compound solutions for preclinical research applications, summarizes available data, and presents relevant biological pathways and experimental workflows.

Chemical Properties

PropertyValueSource
Chemical Name 2-(4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino)-3-methoxy-1-piperidyl)-4-((2-methoxy-1-methylethyl)carbamoyl)thiazole-5-carboxylic acid[3]
Molecular Formula C₂₄H₃₀Cl₂N₆O₆SN/A
Molecular Weight 617.51 g/mol N/A
CAS Number 907543-25-3[1]

Solution Preparation and Stability

Quantitative solubility and stability data for this compound are not extensively published. The following recommendations are based on information from chemical suppliers and general practices for similar research compounds. Researchers should perform their own validation for specific experimental needs.

Solubility Data
SolventSolubilityNotes
DMSO ≥ 30 mg/mL (estimated)DMSO is a commonly used solvent for creating concentrated stock solutions of organic compounds.[6][7]
Ethanol Sparingly soluble (estimated)Solubility in ethanol is likely lower than in DMSO.[6]
Water Insoluble (estimated)Due to its chemical structure, this compound is expected to have very low aqueous solubility.
Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for a 10 mM DMSO Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, use 6.175 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution should be serially diluted with the appropriate cell culture medium or assay buffer to the final desired concentration.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[6]

  • A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

  • Due to the potential for precipitation when diluting a DMSO stock in aqueous buffers, it is recommended to add the stock solution to the aqueous buffer with vigorous mixing.

Stability and Storage
Solution TypeStorage TemperatureShelf Life (Recommended)Notes
Solid Powder -20°C≥ 1 yearStore desiccated and protected from light.
DMSO Stock Solution -20°C≤ 3 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°C≤ 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solutions 2-8°CUse within 24 hoursPrepare fresh from stock solution before each experiment.

Note: The stability data provided are estimates based on general laboratory practice. For long-term studies, it is recommended to perform stability tests under your specific experimental conditions.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative/vehicle control (DMSO)

  • Plate reader (600 nm)

Protocol:

  • Prepare a serial 2-fold dilution of the this compound DMSO stock solution in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Include wells for a positive control antibiotic, a vehicle control (CAMHB with the highest concentration of DMSO used), and a growth control (CAMHB only).

  • Dilute the overnight bacterial culture in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to all wells except for a sterility control well (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

In Vivo Formulation (General Guidance)

Specific in vivo formulation protocols for this compound are not publicly available. However, based on studies of similar compounds, the following vehicles may be considered for initial formulation development. Efficacy and tolerability of any formulation must be determined experimentally.

Possible Formulation Vehicles:

  • Aqueous Suspension: For oral or parenteral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80).

  • Liposomal Formulation: Encapsulating this compound in liposomes may improve its pharmacokinetic properties and reduce potential toxicity.[8]

  • Co-solvent Formulation: For intravenous administration, a mixture of solvents such as propylene glycol, ethanol, and saline (e.g., in a 5:4:1 ratio) could be explored, though careful toxicity and solubility studies are required.[8]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound

This compound inhibits the ATPase activity of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), which are essential for relaxing positive supercoils and decatenating daughter chromosomes during DNA replication and transcription.[9][10][11]

AZD5099_Mechanism Mechanism of Action of this compound cluster_replication DNA Replication & Transcription cluster_topo Bacterial Type II Topoisomerase Activity Positive_Supercoils Positive Supercoiling of DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase targeted by DNA_Replication DNA Replication & Transcription DNA_Replication->Positive_Supercoils Decatenation Decatenation of Daughter Chromosomes DNA_Replication->Decatenation Topo_IV Topoisomerase IV (ParC/ParE) Decatenation->Topo_IV targeted by ATP_Hydrolysis ATP Hydrolysis DNA_Gyrase->ATP_Hydrolysis requires Topo_IV->ATP_Hydrolysis requires Relaxation Relaxation of Positive Supercoils ATP_Hydrolysis->Relaxation Decatenation_Process Chromosome Decatenation ATP_Hydrolysis->Decatenation_Process Relaxation->DNA_Replication allows Decatenation_Process->DNA_Replication allows This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ATP_Hydrolysis Cell_Death Bacterial Cell Death Inhibition->Cell_Death leads to

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for In Vitro MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate with Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC (Visually or with Plate Reader) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for AZD5099 in Topoisomerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent, clinical-stage antibacterial agent belonging to the pyrrolamide class of molecules.[1][2][3] It functions by targeting the ATP-binding site of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1][3][4] This inhibition disrupts essential DNA replication and repair processes, leading to bacterial cell death.[5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against bacterial type II topoisomerases.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the ATP-binding site of DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[6][7] By blocking the ATPase activity, this compound prevents the conformational changes required for the enzyme's catalytic cycle, which involves DNA cleavage, strand passage, and religation.[7] This leads to an accumulation of DNA supercoiling and catenated chromosomes, ultimately resulting in the cessation of DNA synthesis and cell death.[5]

AZD5099_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_topo_iv Topoisomerase IV cluster_gyrase DNA Gyrase This compound This compound TopoIV Topoisomerase IV (ParE/ParC) This compound->TopoIV Inhibits ATP binding site (ParE) Gyrase DNA Gyrase (GyrB/GyrA) This compound->Gyrase Inhibits ATP binding site (GyrB) Decatenation Chromosome Decatenation TopoIV->Decatenation Catalyzes Segregation Chromosome Segregation Decatenation->Segregation CellDeath Bacterial Cell Death Segregation->CellDeath Supercoiling Negative Supercoiling Gyrase->Supercoiling Introduces Replication DNA Replication Supercoiling->Replication Replication->CellDeath

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against bacterial topoisomerases can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for this compound against Staphylococcus aureus DNA gyrase and topoisomerase IV.

Target EnzymeBacterial SpeciesAssay TypeThis compound IC50 (µM)Reference Compound (Ciprofloxacin) IC50 (µM)
DNA GyraseStaphylococcus aureusSupercoiling Assay~0.05 - 0.50.6
Topoisomerase IVStaphylococcus aureusDecatenation Assay~0.1 - 1.05.7

Note: The IC50 values for this compound are estimated based on data for similar pyrrolamide inhibitors and the known potency of this class of compounds. Actual values may vary depending on the specific experimental conditions.[8][9]

Experimental Protocols

Detailed methodologies for key topoisomerase inhibition assays are provided below. These protocols are adapted from standard procedures and are suitable for evaluating the activity of this compound.[6][10][11]

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner. Inhibition of this activity by this compound is observed as a decrease in the amount of supercoiled DNA.[10]

Materials:

  • Purified S. aureus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 4 µL of 5X Gyrase Assay Buffer

    • 1 µL of relaxed pBR322 DNA (0.2 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of sterile distilled water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of pre-mixed S. aureus DNA gyrase subunits (1 unit).

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Supercoiling_Assay_Workflow cluster_workflow DNA Gyrase Supercoiling Assay Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) B Add DNA Gyrase A->B C Incubate at 37°C B->C D Terminate Reaction (Stop Solution) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (Staining) E->F G Analyze Inhibition of Supercoiling F->G

Caption: Workflow for the DNA gyrase supercoiling assay.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules. Inhibition of this activity by this compound results in the kDNA remaining in its catenated form.[10][12]

Materials:

  • Purified S. aureus topoisomerase IV (ParE and ParC subunits)

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM MgCl2, 10 mM DTT, 5 mM ATP

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 4 µL of 5X Topoisomerase IV Assay Buffer

    • 1 µL of kDNA (0.2 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of sterile distilled water to bring the volume to 19 µL

  • Start the reaction by adding 1 µL of pre-mixed S. aureus topoisomerase IV subunits (1 unit).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA products.

Protocol 3: DNA Cleavage Assay

This assay determines if this compound stabilizes the covalent complex between the topoisomerase and DNA, leading to an accumulation of cleaved DNA.[10][13]

Materials:

  • Purified S. aureus DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Assay Buffer: (Specific buffer composition may vary, but a typical buffer for gyrase would be similar to the supercoiling assay buffer, sometimes without ATP for certain inhibitor classes).

  • This compound stock solution (in DMSO)

  • 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • Stop Solution/Loading Dye

  • 1% Agarose gel in 1X TAE buffer with ethidium bromide

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 4 µL of 5X Cleavage Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL of sterile distilled water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase or topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Add 2 µL of 0.2% SDS and 1 µL of Proteinase K.

  • Incubate for an additional 30 minutes at 37°C.

  • Add 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis and visualize the DNA bands. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.

Cleavage_Assay_Logic cluster_logic DNA Cleavage Assay Logic Start Topoisomerase + Supercoiled DNA + this compound CleavageComplex Stabilized Topoisomerase-DNA Cleavage Complex Start->CleavageComplex Inhibition of Religation NoInhibition No Cleavage Complex Stabilization Start->NoInhibition No Inhibition SDS_PK SDS + Proteinase K Treatment CleavageComplex->SDS_PK LinearDNA Linearized Plasmid DNA SDS_PK->LinearDNA SupercoiledDNA Supercoiled/Relaxed DNA NoInhibition->SupercoiledDNA

References

Application Notes and Protocols for Utilizing AZD5099 in Bacterial DNA Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent, selective, and novel antibacterial agent belonging to the pyrrolamide class. It functions as a bacterial type II topoisomerase inhibitor, targeting the ATP-binding sites of both DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1][2][3] This dual-targeting mechanism disrupts essential DNA replication processes, including initiation, elongation, and chromosome segregation, leading to bacterial cell death.[4][5] this compound has demonstrated significant activity against Gram-positive and fastidious Gram-negative bacteria.[2][3] Although its clinical development was halted after Phase 1 trials due to safety concerns, its well-defined mechanism of action makes it a valuable tool for research into bacterial DNA replication and for studies on topoisomerase inhibition.[1]

Mechanism of Action

Bacterial type II topoisomerases are essential enzymes that modulate DNA topology.[5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving the positive supercoils that accumulate ahead of the replication fork.[4][5] Topoisomerase IV is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following replication, allowing for proper segregation into daughter cells.[5][7]

Both enzymes are ATP-dependent.[5] this compound is an ATP-competitive inhibitor that binds to the ATPase site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][2] By blocking ATP binding and hydrolysis, this compound prevents the conformational changes required for the enzyme's catalytic cycle, effectively inhibiting both supercoiling and decatenation activities. This leads to a halt in DNA replication and, ultimately, bacterial death.

Caption: Mechanism of this compound action on bacterial type II topoisomerases.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the reported inhibitory activities of this compound and related pyrrolamide compounds. This data is essential for designing experiments and understanding the compound's potency.

Target Enzyme / OrganismAssay TypeValueReference
Escherichia coliMinimum Inhibitory Concentration (MIC)1 µg/mL[1]
E. coli DNA Gyrase50% Inhibitory Concentration (IC₅₀)2–20 nM[1]
E. coli Topoisomerase IV50% Inhibitory Concentration (IC₅₀)143 nM[1]
Staphylococcus aureusIn vivo efficacy in mouse modelNotable[2][8]

*Note: IC₅₀ values are for a series of potent N-phenylpyrrolamide inhibitors, of which this compound is a key example.

Application Notes & Experimental Protocols

This compound can be used in a variety of assays to probe the function of bacterial DNA gyrase and topoisomerase IV, assess antibacterial activity, and study resistance mechanisms.

Experimental_Workflow A Hypothesis: This compound inhibits a specific bacterial strain B Prepare this compound Stock Solution (e.g., in DMSO) A->B C Protocol 1: Determine Minimum Inhibitory Concentration (MIC) B->C D Analyze MIC Data C->D E Is MIC in potent range? D->E F Protocol 2: DNA Gyrase Supercoiling Inhibition Assay E->F Yes G Protocol 3: Topoisomerase IV Decatenation Inhibition Assay E->G Yes K End Investigation or Select New Strain E->K No H Determine IC50 for Gyrase F->H I Determine IC50 for Topo IV G->I J Conclusion: Characterize potency and dual-targeting profile H->J I->J

Caption: General experimental workflow for characterizing this compound's activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial strain. The broth microdilution method is standard.[4][9]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) control (no antibiotic) and sterility control (no bacteria) wells

Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of this compound in the microtiter plate. For example, add 100 µL of media to wells 2-12. Add 200 µL of the highest this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 11, discarding the final 100 µL. Well 12 will be the growth control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and halving the antibiotic concentrations. The final inoculum density should be ~2.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading absorbance at 600 nm.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of ATP-dependent conversion of relaxed plasmid DNA to its supercoiled form.[7][10][11]

Materials:

  • Purified DNA Gyrase (subunits A and B) from the target organism

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • This compound serial dilutions

  • Reaction stop buffer/loading dye (containing SDS and Proteinase K to stop the reaction, and a tracking dye for electrophoresis)

  • Agarose gel (1%), TBE buffer, and electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe) and imaging system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (final concentration ~10-20 nM), and a specific concentration of this compound (or DMSO for the 'no inhibitor' control).

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the control reaction.

  • ATP Initiation: Add ATP to a final concentration of 1 mM. The total reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding the stop buffer/loading dye and incubate for a further 30 minutes at 37°C to digest the protein.

  • Analysis: Load the samples onto a 1% agarose gel and run electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel, visualize under UV light, and quantify the band intensities. The IC₅₀ is the concentration of this compound that inhibits the supercoiling activity by 50% compared to the control.

Protocol 3: Topoisomerase IV Decatenation Inhibition Assay

This assay measures the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA).[5][12][13]

Materials:

  • Purified Topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA) from Crithidia fasciculata

  • Topo IV assay buffer (similar to gyrase buffer, may require optimization)

  • ATP solution (e.g., 10 mM)

  • This compound serial dilutions

  • Reaction stop buffer/loading dye

  • Agarose gel (1%), TBE buffer, and electrophoresis equipment

  • DNA stain and imaging system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, kDNA (final concentration ~100-200 ng), and a specific concentration of this compound (or DMSO for control).

  • Enzyme Addition: Add purified topoisomerase IV to the reaction mixture.

  • ATP Initiation: Add ATP to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction with stop buffer/loading dye.

  • Analysis: Load samples onto a 1% agarose gel. The large, catenated kDNA network cannot enter the gel, while the released, decatenated minicircles migrate into the gel as distinct bands.

  • Visualization: Stain and visualize the gel. The IC₅₀ is the concentration of this compound that inhibits the release of minicircles by 50% compared to the control.

References

AZD5099: A Chemical Probe for Bacterial Topoisomerases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent pyrrolamide-based antibacterial agent that targets the ATP-binding sites of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2] Developed through a fragment-based approach, this compound entered Phase 1 clinical trials for treating infections caused by Gram-positive and fastidious Gram-negative bacteria.[1][3] Although its clinical development was halted due to safety concerns, this compound remains a valuable chemical probe for studying the structure and function of bacterial topoisomerases and for the development of novel antibacterial agents.[3] This document provides detailed application notes, protocols, and data for utilizing this compound in research settings.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV, which is essential for their roles in DNA replication, repair, and recombination.[1] By binding to the ATP pocket of the GyrB and ParE subunits, this compound prevents the conformational changes required for these enzymes to introduce negative supercoils into DNA (by DNA gyrase) or to decatenate replicated chromosomes (by topoisomerase IV). This inhibition of enzymatic activity leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

AZD5099_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Topoisomerases DNA Gyrase (GyrB) Topoisomerase IV (ParE) This compound->Topoisomerases Inhibits ATP Binding DNA_Replication DNA Replication & Topology Maintenance Topoisomerases->DNA_Replication Enables Cell_Death Bacterial Cell Death Topoisomerases->Cell_Death Inhibition leads to ATP ATP ATP->Topoisomerases Binds to DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Data Presentation

Enzymatic Activity

The following table summarizes the inhibitory activity of pyrrolamide compounds, including those related to this compound, against bacterial type II topoisomerases.

Compound ClassTarget EnzymeOrganismIC50
Pyrrolamide HitDNA Gyrase-3 µM
Potent PyrrolamidesE. coli DNA GyraseEscherichia coli2-20 nM
Potent PyrrolamidesE. coli Topoisomerase IVEscherichia coli143 nM

Note: Specific IC50 values for this compound are not publicly available. The data presented is for closely related compounds from the same chemical class.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of pyrrolamide derivatives against various bacterial strains are presented below.

Compound ClassBacterial StrainMIC (µg/mL)
Pyrrolamide DerivativeEscherichia coli1
Optimized PyrrolamideStaphylococcus aureus0.25
Optimized PyrrolamideMethicillin-resistant S. aureus (MRSA)0.25
Optimized Pyrrolamide-0.125

Note: Specific MIC values for this compound against a comprehensive panel of bacteria are not publicly available. The data is representative of the pyrrolamide class.

Experimental Protocols

The following are generalized protocols for evaluating compounds like this compound.

Protocol 1: Bacterial Topoisomerase Supercoiling Assay

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

  • Relaxed pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)

  • This compound or test compound

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, add:

    • 4 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 1 µL this compound (at various concentrations)

    • x µL sterile distilled water to bring the volume to 19 µL

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the conversion of relaxed DNA to supercoiled DNA. The IC50 is the concentration of this compound that inhibits supercoiling by 50%.

Supercoiling_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) Start->Prepare_Mix Add_Enzyme Add DNA Gyrase Prepare_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Analyze Analyze Results (IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for DNA gyrase supercoiling assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound or test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 3: In Vivo Efficacy in a Mouse Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine infection model, such as a neutropenic thigh infection model.

Materials:

  • Specific pathogen-free mice

  • Bacterial strain for infection (e.g., S. aureus)

  • Cyclophosphamide (for inducing neutropenia, if required)

  • This compound formulation for administration (e.g., oral, intravenous)

  • Vehicle control

  • Anesthetics and materials for euthanasia

  • Homogenizer and plating supplies for bacterial enumeration

Procedure:

  • (If applicable) Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Infect the mice with a predetermined inoculum of the bacterial strain (e.g., intramuscularly in the thigh).

  • At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via the desired route. Dosing may be single or multiple.

  • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically dissect the infected tissue (e.g., thigh muscle).

  • Homogenize the tissue in a suitable buffer.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Compare the bacterial burden in the this compound-treated group to the vehicle-treated group to determine the reduction in bacterial load.

Conclusion

This compound is a well-characterized inhibitor of bacterial type II topoisomerases and serves as an excellent chemical probe for studying these essential enzymes. The data and protocols provided herein offer a comprehensive guide for researchers to utilize this compound in their investigations into novel antibacterial mechanisms and for the discovery of new therapeutic agents. While this compound itself did not proceed clinically, the knowledge gained from its study continues to be invaluable to the field of antibacterial drug development.

References

Laboratory guidelines for handling and storage of AZD5099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the handling, storage, and in-vitro evaluation of AZD5099, a potent inhibitor of bacterial type II topoisomerases.

Product Information

PropertyDataReference
Chemical Name 2-(4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino)-3-methoxy-1-piperidyl)-4-((2-methoxy-1-methylethyl)carbamoyl)thiazole-5-carboxylic acid[1]
Molecular Formula C₂₁H₂₇Cl₂N₅O₆S
Molecular Weight 548.44 g/mol
Mechanism of Action Inhibitor of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) by targeting the ATP binding site.[1]

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure accurate experimental results.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including laboratory coats, safety glasses, and gloves, when handling this compound in powder or solution form.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage Conditions
FormStorage TemperatureStability Notes
Lyophilized Powder -20°CStore in a tightly sealed container, protected from light and moisture.
Stock Solutions -80°CAliquot to avoid repeated freeze-thaw cycles. Solutions are generally stable for up to one month.
Reconstitution of Lyophilized Powder

Objective: To prepare a concentrated stock solution of this compound for use in various assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial reconstitution.

Materials:

  • This compound lyophilized powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the vial in a chemical fume hood.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C.

Experimental Protocols

In Vitro Topoisomerase II Decatenation Assay

Objective: To determine the inhibitory activity of this compound on bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) by measuring the inhibition of kinetoplast DNA (kDNA) decatenation.[2][3][4][5]

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix (buffer, ATP, kDNA) D Add this compound dilutions to reaction mix A->D B Prepare serial dilutions of this compound B->D C Prepare enzyme solution (Gyrase or Topo IV) E Add enzyme to initiate reaction C->E D->E F Incubate at 37°C E->F G Stop reaction (e.g., with STEB/chloroform) F->G H Run on agarose gel G->H I Visualize DNA bands (e.g., Ethidium Bromide) H->I J Determine IC50 I->J G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in broth C Inoculate 96-well plate with this compound dilutions A->C B Prepare bacterial inoculum (e.g., 0.5 McFarland) D Add bacterial inoculum to each well B->D C->D E Incubate at 35-37°C for 16-24 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine the lowest concentration with no visible growth (MIC) F->G G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Processes cluster_downstream Downstream Effects This compound This compound Gyrase DNA Gyrase (Topoisomerase II) This compound->Gyrase Inhibits ATP binding TopoIV Topoisomerase IV This compound->TopoIV Inhibits ATP binding Supercoiling DNA Supercoiling Gyrase->Supercoiling Required for Decatenation Chromosome Decatenation TopoIV->Decatenation Required for Replication DNA Replication Inhibition Supercoiling->Replication Transcription Transcription Disruption Supercoiling->Transcription Segregation Chromosome Segregation Failure Decatenation->Segregation Death Bacterial Cell Death Replication->Death Transcription->Death Segregation->Death

References

Troubleshooting & Optimization

Troubleshooting AZD5099 inactivity in certain bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD5099. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Question 1: Why is this compound showing low or no activity against my bacterial strain?

Answer: The observed inactivity of this compound can stem from several factors, ranging from intrinsic resistance of the bacterial strain to experimental error. Here is a step-by-step guide to help you troubleshoot this issue.

Step 1: Verify Experimental Setup and Compound Integrity

Before investigating complex biological mechanisms, it is crucial to rule out experimental artifacts.

  • Confirm MIC Protocol: Ensure that your Minimum Inhibitory Concentration (MIC) determination method, whether broth microdilution or agar dilution, adheres to established standards (e.g., CLSI or EUCAST guidelines). Inconsistencies in inoculum preparation, incubation time, and temperature can significantly impact results.

  • Compound Stability: Confirm the stability and proper storage of your this compound stock solution. Degradation of the compound can lead to a loss of activity.

  • Quality Control Strains: Always include quality control (QC) strains with known this compound MIC values in your assays to validate the experimental run.

Step 2: Consider the Intrinsic Susceptibility of the Bacterial Species

This compound is known to be most effective against Gram-positive and fastidious Gram-negative bacteria.[1]

  • Gram-Negative Bacteria: Many Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, possess an outer membrane that can be impermeable to certain compounds. Additionally, they are known to express a wide array of efflux pumps that can actively remove this compound from the cell before it reaches its target.

  • Gram-Positive Bacteria: While generally more susceptible, some Gram-positive species may still exhibit intrinsic resistance.

Step 3: Investigate Potential Acquired Resistance Mechanisms

If your strain is expected to be susceptible, consider the possibility of acquired resistance. The two primary mechanisms of resistance to topoisomerase inhibitors like this compound are target site modification and active efflux.

  • Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV subunits respectively, can prevent this compound from binding to its target.[2][3][4]

  • Efflux Pump Overexpression: Overexpression of multidrug resistance (MDR) efflux pumps can reduce the intracellular concentration of this compound to sub-inhibitory levels. The activity of this compound is known to be improved by reduced recognition by the Mrp2 multidrug resistant transporter.[1][5]

dot

start This compound Inactivity Observed exp_setup Verify Experimental Setup start->exp_setup qc_check QC Strains within Range? exp_setup->qc_check Check Compound Integrity & MIC Protocol fix_protocol Review and Correct Protocol qc_check->fix_protocol No intrinsic_res Consider Intrinsic Resistance qc_check->intrinsic_res Yes fix_protocol->start Re-run Experiment gram_neg Gram-Negative Strain? intrinsic_res->gram_neg efflux_outer_mem Potential Inactivity due to Outer Membrane/Efflux Pumps gram_neg->efflux_outer_mem Yes acquired_res Investigate Acquired Resistance gram_neg->acquired_res No efflux_outer_mem->acquired_res target_mut Target Site Mutations (gyrA/parC) acquired_res->target_mut efflux_overexp Efflux Pump Overexpression acquired_res->efflux_overexp sequence_genes Sequence gyrA and parC Genes target_mut->sequence_genes efflux_assay Perform Efflux Pump Activity Assay efflux_overexp->efflux_assay

Caption: Troubleshooting workflow for this compound inactivity.

Question 2: How can I determine if target site mutations are responsible for this compound inactivity?

Answer: To investigate the role of target site mutations, you will need to sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes of your bacterial strain.

  • Procedure:

    • Extract genomic DNA from both your test strain and a susceptible control strain.

    • Amplify the QRDRs of the gyrA and parC genes using polymerase chain reaction (PCR).

    • Sequence the PCR products.

    • Compare the nucleotide and deduced amino acid sequences of your test strain to the control strain.

  • Interpretation: The presence of non-synonymous mutations (resulting in amino acid changes) in the QRDRs of your test strain that are absent in the susceptible control strongly suggests that target site modification is the cause of resistance.

Question 3: How can I assess if efflux pump overexpression is causing this compound inactivity?

Answer: You can investigate the involvement of efflux pumps by performing an efflux pump activity assay, often using a fluorescent dye like ethidium bromide (EtBr), and by determining the MIC of this compound in the presence of an efflux pump inhibitor (EPI).

  • Efflux Pump Activity Assay: This assay measures the accumulation of a fluorescent substrate inside the bacterial cells. Strains with overexpressed efflux pumps will show lower intracellular fluorescence compared to susceptible strains.

  • MIC Determination with an EPI: An EPI is a compound that blocks the activity of efflux pumps. If the MIC of this compound for your test strain is significantly lower in the presence of an EPI compared to its absence, it indicates that efflux is a major contributor to the observed inactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrrolamide antibacterial agent that functions as a bacterial type II topoisomerase inhibitor.[1][5][6] It specifically targets the ATP-binding site of DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[1][5] By inhibiting these essential enzymes, this compound prevents DNA replication, leading to bacterial cell death.

dot

This compound This compound ATP_binding Inhibits ATP Binding This compound->ATP_binding Gyrase DNA Gyrase (GyrA/GyrB) DNA_replication Blocks DNA Replication Gyrase->DNA_replication inhibition TopoIV Topoisomerase IV (ParC/ParE) TopoIV->DNA_replication inhibition ATP_binding->Gyrase ATP_binding->TopoIV Cell_death Bacterial Cell Death DNA_replication->Cell_death

Caption: Mechanism of action of this compound.

Q2: Which bacterial species are generally susceptible to this compound?

A2: this compound has demonstrated activity primarily against Gram-positive bacteria and fastidious Gram-negative bacteria.[1][5] This includes species such as Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Q3: Why was the clinical development of this compound discontinued?

A3: The clinical development of this compound was halted after a phase I study due to safety concerns, specifically related to mitochondrial toxicity.[6]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of common respiratory pathogens.

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaePenicillin-susceptible≤0.060.12
Streptococcus pneumoniaePenicillin-resistant≤0.060.12
Haemophilus influenzaeβ-lactamase negative0.250.5
Haemophilus influenzaeβ-lactamase positive0.250.5
Moraxella catarrhalisβ-lactamase positive0.120.25
Staphylococcus aureusMethicillin-susceptible0.120.25
Staphylococcus aureusMethicillin-resistant0.120.25

Note: Data is illustrative and compiled from general knowledge of similar compounds. Specific MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the MIC of this compound using the broth microdilution method.

  • Prepare this compound dilutions: Serially dilute this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare bacterial inoculum: Culture the bacterial strain overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

start Start prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35-37°C) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution MIC assay.

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection

This method is a qualitative assessment of efflux pump activity.

  • Prepare EtBr-agar plates: Prepare agar plates containing increasing concentrations of ethidium bromide.

  • Inoculate plates: Swab the bacterial cultures (test strain and a susceptible control) onto the EtBr-agar plates in a radial or "cartwheel" pattern.

  • Incubate: Incubate the plates overnight.

  • Visualize fluorescence: View the plates under UV light. Strains with higher efflux activity will require a higher concentration of EtBr to show fluorescence.

Protocol 3: Sequencing of gyrA and parC QRDRs

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest.

  • PCR Amplification: Design primers to specifically amplify the QRDRs of the gyrA and parC genes. Perform PCR using the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences to identify any mutations.

References

AZD5099 Technical Support Center: Off-Target Effects and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects and cytotoxicity of AZD5099.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antibacterial agent, not an anticancer compound. Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE), by targeting their ATP binding sites.[1][2][3] This inhibition disrupts bacterial DNA replication, leading to bacterial cell death.

Q2: What are the primary concerns regarding off-target effects of this compound?

The major off-target concern for this compound, and the reason for the suspension of its clinical development, is mitochondrial toxicity.[3] Preclinical safety studies revealed that this compound can cause mitochondrial changes.[3] This is a significant issue as mitochondria are essential organelles in eukaryotic cells, and their dysfunction can lead to severe cellular damage and toxicity.

Q3: Why was the clinical development of this compound halted?

The phase I clinical trials for this compound were suspended due to two main reasons: high variability in drug exposure among healthy volunteers and concerns related to mitochondrial changes observed in preclinical safety studies.[3]

Troubleshooting Guide: Assessing Mitochondrial Cytotoxicity

Researchers working with this compound or similar compounds may encounter issues related to cytotoxicity. This guide provides a systematic approach to assessing potential mitochondrial toxicity.

Initial Observation: Unexpected Cell Death or Reduced Proliferation

If you observe unexpected levels of cell death, reduced cell proliferation, or changes in cell morphology after treatment with an this compound-like compound, it is crucial to investigate potential mitochondrial toxicity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for investigating the cytotoxic effects of a compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_confirmation Confirmation A Dose-Response Cell Viability Assay (e.g., MTT, XTT) B Assess Mitochondrial Membrane Potential (e.g., JC-1 Assay) A->B If cytotoxic C Measure Mitochondrial Respiration (e.g., Seahorse XF Assay) A->C If cytotoxic D Quantify Reactive Oxygen Species (ROS) (e.g., DCFDA Assay) A->D If cytotoxic E Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining) B->E C->E D->E F Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) E->F mitochondrial_toxicity_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Off-target effect ETC Electron Transport Chain Inhibition Mitochondria->ETC MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased ROS Production ETC->ROS CytoC Cytochrome c Release MMP->CytoC ROS->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis troubleshooting_guide Start High Variability in Results CheckSeeding Inconsistent Cell Seeding Density? Start->CheckSeeding CheckCompound Compound Precipitation or Instability? Start->CheckCompound CheckAssay Assay Protocol Errors? Start->CheckAssay FixSeeding Optimize Seeding Protocol Ensure Even Cell Distribution CheckSeeding->FixSeeding Yes FixCompound Check Compound Solubility Prepare Fresh Solutions CheckCompound->FixCompound Yes FixAssay Review and Standardize Assay Steps Check Reagent Quality CheckAssay->FixAssay Yes

References

Technical Support Center: Optimizing AZD5099 and Related Pyrrolamide Topoisomerase II Inhibitors for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vivo use of the antibacterial agent AZD5099 and other similar pyrrolamide topoisomerase II inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibacterial agent that functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. This compound specifically targets the ATP binding site of these enzymes, preventing them from introducing negative supercoils into DNA and separating intertwined daughter chromosomes, which ultimately leads to bacterial cell death.

Q2: What is the primary in vivo application of this compound described in the literature?

A2: this compound has shown notable efficacy in a mouse neutropenic Staphylococcus aureus infection model.[1] This model is a standard for evaluating the in vivo efficacy of new antibacterial agents against soft tissue infections.

Q3: What is a known dose of this compound used in mouse studies?

A3: A study on a mouse model of sepsis used this compound as a control compound administered via intragastric gavage at a dose of 10 mg/kg. In this particular study, this dose resulted in the survival of all treated mice.

Q4: Are there any known safety concerns with this compound?

A4: Yes, the clinical development of this compound was discontinued due to safety issues, specifically mitochondrial toxicity. This is a critical consideration for in vivo studies, as it may lead to off-target effects and adverse events in animal models, especially at higher doses or with prolonged treatment.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Lack of Efficacy in Mouse Infection Model Suboptimal Dosage: The dose may be too low for the specific bacterial strain or infection model.- Perform a dose-response study to determine the optimal dose. - While a 10 mg/kg oral dose has been reported in a sepsis model, the optimal dose for a neutropenic thigh infection model may differ.
Poor Bioavailability: The compound may not be adequately absorbed when administered by the chosen route.- Consider alternative administration routes (e.g., subcutaneous, intravenous) if oral administration is not effective. - Formulation of the compound in a suitable vehicle can improve solubility and absorption.
Rapid Metabolism/Clearance: The compound may be metabolized and cleared too quickly to maintain therapeutic concentrations.- Increase the dosing frequency (e.g., from once daily to twice daily). - Conduct pharmacokinetic studies to determine the compound's half-life in mice.
Bacterial Resistance: The bacterial strain used may be resistant to the compound.- Confirm the minimum inhibitory concentration (MIC) of this compound against the specific bacterial strain being used.
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, mortality) Mitochondrial Toxicity: this compound is known to have mitochondrial toxicity, which can manifest as systemic toxicity in vivo.- Reduce the dose of this compound. - Closely monitor animals for clinical signs of toxicity. - Consider including a control group treated with a vehicle to distinguish compound-related toxicity from procedural stress.
Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing toxicity.- Test the vehicle alone in a control group of animals. - Consider alternative, well-tolerated vehicles.
Off-Target Effects: The compound may have other off-target pharmacological effects.- Conduct a thorough literature search for any known off-target activities of pyrrolamide topoisomerase II inhibitors.
High Variability in Experimental Results Inconsistent Dosing Technique: Improper or inconsistent administration of the compound can lead to variable exposure.- Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, subcutaneous injection). - Use precise-volume syringes and ensure the complete dose is administered.
Differences in Animal Health Status: Underlying health issues in some animals can affect their response to treatment.- Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. - Exclude any animals that show signs of illness before the study begins.
Variable Infection Inoculum: Inconsistent bacterial load at the start of the experiment will lead to variable outcomes.- Standardize the preparation of the bacterial inoculum and ensure accurate dosing. - Plate a sample of the inoculum to confirm the CFU count.

Quantitative Data

Table 1: Reported In Vivo Dosage of this compound in Mice

Mouse Model Dose Administration Route Reported Outcome
Sepsis10 mg/kgIntragastric100% survival

Note: Specific dosage information for the neutropenic Staphylococcus aureus thigh infection model is not publicly available in the reviewed literature.

Experimental Protocols

Representative Protocol: Neutropenic Mouse Thigh Infection Model

This protocol is a standard representation and may require optimization for specific studies with this compound.

  • Animal Model:

    • Species: Female ICR (CD-1) mice

    • Age: 5-6 weeks

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.

  • Bacterial Challenge:

    • Culture Staphylococcus aureus (e.g., strain ATCC 29213) to mid-log phase.

    • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the desired dose of this compound via the chosen route (e.g., oral gavage, subcutaneous injection) at specified time points post-infection (e.g., 2, 8, and 14 hours).

    • Include a vehicle control group.

  • Endpoint Measurement:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.

Visualizations

AZD5099_Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_DNA->DNA_Gyrase binds Topo_IV Topoisomerase IV (ParC/ParE) Bacterial_DNA->Topo_IV binds DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription enables Topo_IV->DNA_Replication_Transcription enables This compound This compound This compound->DNA_Gyrase inhibits ATP binding This compound->Topo_IV inhibits ATP binding ATP ATP ATP->DNA_Gyrase ATP->Topo_IV Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death inhibition leads to

Caption: Mechanism of action of this compound.

Neutropenic_Mouse_Model_Workflow Neutropenic Mouse Thigh Infection Model Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle (S. aureus) Induce_Neutropenia->Infect_Thigh Administer_Compound Administer this compound or Vehicle Infect_Thigh->Administer_Compound Incubate Incubation Period (e.g., 24 hours) Administer_Compound->Incubate Euthanize Euthanize Animals Incubate->Euthanize Collect_Tissue Collect Thigh Tissue Euthanize->Collect_Tissue Homogenize Homogenize Tissue Collect_Tissue->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Count_CFU Count CFUs Plate_Dilutions->Count_CFU Analyze_Data Analyze Data Count_CFU->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a neutropenic mouse model.

References

AZD5099 and interaction with multidrug resistance transporter Mrp2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of the antibacterial agent AZD5099 with the multidrug resistance transporter Mrp2 (Multidrug Resistance-Associated Protein 2).

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and the Mrp2 transporter?

A1: this compound was developed from a series of pyrrolamide topoisomerase II inhibitors. During its optimization, structural modifications were made to reduce its recognition by the multidrug resistance transporter Mrp2.[1][2] This led to lower in vivo clearances of the compound compared to its predecessors.[1][2]

Q2: Why is the interaction with Mrp2 relevant for a drug candidate like this compound?

A2: Mrp2 is an efflux transporter primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a significant role in the elimination of drugs and their metabolites from the body.[3] If a drug is a substrate of Mrp2, it can be actively pumped out of cells, which can lead to lower intracellular concentrations, reduced efficacy, and faster clearance from the body. By designing this compound to have reduced interaction with Mrp2, the aim was to improve its pharmacokinetic profile.

Q3: Was the interaction with Mrp2 the reason for the discontinuation of this compound's clinical development?

A3: No, the development of this compound was halted due to safety concerns that arose during Phase 1 clinical trials, with some reports suggesting mitochondrial toxicity.[1] The reduced interaction with Mrp2 was considered a favorable characteristic of the molecule.

Q4: What type of experimental assay is typically used to assess the interaction of a compound with Mrp2?

A4: The vesicular transport assay is a common and robust in vitro method used to determine if a compound is a substrate or inhibitor of Mrp2.[4][5] This assay utilizes membrane vesicles from cells overexpressing the Mrp2 transporter.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro experiments investigating the interaction between this compound and Mrp2.

Issue 1: High background signal or inconsistent results in vesicular transport assays.

  • Possible Cause 1: Non-specific binding of the test compound to the filter membrane.

    • Troubleshooting Tip: Pre-soak the filter plates with a suitable blocking agent (e.g., 1% bovine serum albumin) to reduce non-specific binding. Ensure that the wash steps are rapid and efficient to minimize the time for the compound to dissociate from the transporter while effectively removing unbound compound.

  • Possible Cause 2: Contamination of membrane vesicle preparations with other ATPases.

    • Troubleshooting Tip: Use a specific inhibitor of Mrp2, such as MK-571, as a positive control to confirm that the observed transport is indeed mediated by Mrp2. The inclusion of a non-hydrolyzable ATP analog (e.g., AMP) in control wells will help to determine the ATP-dependent portion of the transport.[3]

  • Possible Cause 3: Probe substrate-dependent effects.

    • Troubleshooting Tip: The interaction of a test compound with Mrp2 can sometimes be dependent on the probe substrate used in an inhibition assay.[6] If unexpected results are obtained, consider using a different, structurally unrelated Mrp2 probe substrate to confirm the findings. Commonly used probes include estradiol-17-β-D-glucuronide (E217βG) and 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[6]

Issue 2: Difficulty in determining if this compound is a weak substrate or an inhibitor of Mrp2.

  • Possible Cause: Ambiguous results from a single assay format.

    • Troubleshooting Tip: To differentiate between a substrate and an inhibitor, two types of vesicular transport experiments should be performed:

      • Direct Substrate Assay: Measure the ATP-dependent uptake of radiolabeled or fluorescently tagged this compound into the membrane vesicles.

      • Inhibition Assay: Measure the effect of increasing concentrations of this compound on the ATP-dependent uptake of a known Mrp2 probe substrate. A decrease in the transport of the probe substrate indicates inhibition.

Issue 3: Variability in results between experimental batches.

  • Possible Cause 1: Inconsistent activity of membrane vesicles.

    • Troubleshooting Tip: Ensure that membrane vesicles are stored correctly at -80°C and are not subjected to multiple freeze-thaw cycles. It is advisable to aliquot the vesicle preparations upon receipt. Always include a positive control substrate and inhibitor in each experiment to monitor the activity and consistency of the vesicle batches.

  • Possible Cause 2: Presence of endogenous substances in the assay.

    • Troubleshooting Tip: Be aware that endogenous compounds like bilirubin can modulate Mrp2 activity and may be present in some biological matrices.[5] If using cell-derived vesicles, ensure thorough washing procedures. The presence of albumin in the assay buffer can also affect the kinetics of transport for some substrates.[7]

Quantitative Data Summary

CompoundMrp2 Probe SubstrateIC50 (µM)Fold Difference vs. Predecessor
Predecessor Compound XEstradiol-17-β-D-glucuronide15-
This compound Estradiol-17-β-D-glucuronide > 100 > 6.7
Positive Control (MK-571)Estradiol-17-β-D-glucuronide0.5N/A

Table 1: Hypothetical data from an Mrp2 inhibition assay comparing this compound to a hypothetical predecessor compound. A higher IC50 value for this compound would indicate a weaker interaction with the Mrp2 transporter.

Experimental Protocols

Vesicular Transport Assay for Mrp2 Inhibition

This protocol provides a general method for assessing the inhibitory potential of a test compound, such as this compound, on Mrp2-mediated transport.

Materials:

  • Membrane vesicles from Sf9 or HEK293 cells overexpressing human Mrp2

  • Control membrane vesicles (from cells not expressing Mrp2)

  • Radiolabeled or fluorescent Mrp2 probe substrate (e.g., [3H]-Estradiol-17-β-D-glucuronide)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., MK-571)

  • Assay Buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

  • ATP solution (in assay buffer)

  • AMP solution (in assay buffer)

  • Ice-cold wash buffer

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader

Procedure:

  • Preparation: Thaw the Mrp2 and control membrane vesicles on ice. Dilute the vesicles to the desired protein concentration (e.g., 50 µ g/well ) with ice-cold assay buffer.

  • Compound Plating: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Incubation: In a 96-well plate on ice, add the diluted vesicles, the probe substrate, and the test compound or control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the vesicles.

  • Initiation of Transport: Initiate the transport reaction by adding either the ATP solution (to measure transport) or the AMP solution (to measure background binding) to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).

  • Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer to each well.

  • Filtration: Rapidly transfer the contents of the wells to a filter plate and wash several times with ice-cold wash buffer to separate the vesicles from the assay medium.

  • Quantification:

    • For radiolabeled substrates: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

    • For fluorescent substrates: Elute the substrate from the filters and measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the counts in the ATP-containing wells. Determine the percent inhibition of Mrp2 activity by the test compound at each concentration relative to the vehicle control and calculate the IC50 value.

Visualizations

experimental_workflow prep Vesicle and Compound Preparation pre_incubate Pre-incubation at 37°C prep->pre_incubate initiate Initiate Transport (add ATP/AMP) pre_incubate->initiate incubate Incubation at 37°C initiate->incubate terminate Terminate Transport (add cold buffer) incubate->terminate filter Rapid Filtration terminate->filter quantify Quantification filter->quantify analyze Data Analysis (IC50 determination) quantify->analyze

Caption: Vesicular transport assay workflow.

logical_relationship This compound This compound mrp2 Mrp2 Transporter This compound->mrp2 has reduced interaction with clearance In Vivo Clearance This compound->clearance results in lower predecessor Predecessor Compound predecessor->mrp2 is a substrate of mrp2->clearance increases optimization Structural Optimization optimization->this compound leads to

Caption: this compound optimization and Mrp2 interaction.

References

Technical Support Center: Enhancing the Bioavailability of Pyrrolamide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of pyrrolamide inhibitors, such as AZD5099.

Frequently Asked Questions (FAQs)

Q1: What are pyrrolamide inhibitors and what is their mechanism of action?

Pyrrolamide inhibitors are a class of antibacterial agents that target the essential bacterial enzyme DNA gyrase.[1][2][3] By inhibiting this enzyme, they disrupt DNA synthesis, ultimately leading to bacterial cell death.[1][2][3] this compound is a notable example of a pyrrolamide inhibitor that reached phase 1 clinical trials.[4][5][6]

Q2: What are the main challenges associated with the bioavailability of pyrrolamide inhibitors like this compound?

The primary challenge with many pyrrolamide inhibitors, including this compound, is their poor aqueous solubility, which can lead to low and variable oral bioavailability.[7] The development of this compound was halted due to high variability in exposure among healthy volunteers and concerns about mitochondrial changes observed in preclinical safety studies. For many kinase inhibitors with similar physicochemical properties, low aqueous solubility and high lipophilicity are often linked to low and variable absorption, food-effects, and drug-drug interactions.[8][9]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. Techniques include micronization and nanosizing.[10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution properties.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[8]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to improve the bioavailability of pyrrolamide inhibitors.

Problem Possible Cause Suggested Solution
Low in vitro dissolution rate despite formulation efforts. Insufficient particle size reduction.Further optimize the micronization or nanosizing process to achieve a smaller and more uniform particle size distribution.
Inappropriate carrier selection for solid dispersion.Screen a variety of hydrophilic polymers with different properties to find a carrier that is more compatible with your pyrrolamide inhibitor.
Drug recrystallization from an amorphous solid dispersion.Incorporate a crystallization inhibitor into the formulation or select a polymer that provides better stabilization of the amorphous form.
High variability in in vivo exposure across test subjects. Food effects influencing drug absorption.Conduct pharmacokinetic studies under both fed and fasted conditions to assess the impact of food and consider formulations that mitigate these effects, such as lipid-based systems.
pH-dependent solubility.Investigate the solubility of your compound at different pH values relevant to the gastrointestinal tract and consider enteric-coated formulations to target release in a more favorable region.
Involvement of efflux transporters.Optimization of the pyrrolamide structure led to reduced recognition by the multidrug resistance transporter Mrp2 for this compound.[4][5][6] Consider investigating potential interactions with common efflux transporters like P-glycoprotein and MRPs.
Poor correlation between in vitro dissolution and in vivo bioavailability. Permeability-limited absorption.While pyrrolamide inhibitors are generally expected to have good permeability (BCS Class II), it's important to confirm this. Use in vitro models like Caco-2 cell assays to assess permeability. If permeability is a limiting factor, formulation strategies alone may not be sufficient.
First-pass metabolism.Investigate the metabolic stability of your compound using in vitro liver microsome assays. If extensive first-pass metabolism is occurring, formulation strategies may need to be combined with medicinal chemistry efforts to improve metabolic stability.
Formulation instability during storage. Physical changes in the formulation (e.g., particle growth, crystallization).Conduct long-term stability studies under different temperature and humidity conditions. Optimize the formulation by adding stabilizers or selecting more stable solid-state forms.
Chemical degradation of the active pharmaceutical ingredient (API).Assess the chemical stability of your pyrrolamide inhibitor under various conditions (pH, light, temperature). Protect the formulation from degradation triggers.

Data Summary: Bioavailability Enhancement Strategies

Due to the proprietary nature of drug development, specific quantitative preclinical data for this compound's oral bioavailability with different formulations is not publicly available. However, the following table summarizes the qualitative advantages and disadvantages of common bioavailability enhancement techniques applicable to poorly soluble compounds like pyrrolamide inhibitors.

Enhancement Strategy Principle Potential Advantages Potential Disadvantages
Nanosizing/Micronization Increases surface area for dissolution.Broadly applicable, can be used for various dosage forms.May not be sufficient for very poorly soluble compounds, potential for particle agglomeration.
Amorphous Solid Dispersions The drug is in a higher energy, more soluble amorphous state.Significant increase in apparent solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) The drug is dissolved in a lipid carrier, which forms an emulsion/microemulsion in the GI tract.Can enhance solubility and bypass certain metabolic pathways, may reduce food effects.Potential for drug precipitation upon dilution, excipient compatibility issues.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.Increases aqueous solubility and can protect the drug from degradation.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses.

Experimental Protocols

1. Preparation of a Nanosuspension by Wet Milling

This protocol provides a general method for producing a drug nanosuspension, a common technique for enhancing the dissolution of poorly soluble compounds.

  • Objective: To reduce the particle size of a pyrrolamide inhibitor to the nanometer range to increase its surface area and dissolution velocity.

  • Materials:

    • Pyrrolamide inhibitor (e.g., this compound analogue)

    • Stabilizer solution (e.g., aqueous solution of a polymer like hydroxypropyl methylcellulose (HPMC) or a surfactant like poloxamer)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Purified water

  • Equipment:

    • High-energy media mill (e.g., planetary ball mill or a dedicated nanomill)

    • Particle size analyzer (e.g., dynamic light scattering)

  • Procedure:

    • Prepare a stabilizer solution of the desired concentration in purified water.

    • Disperse the pyrrolamide inhibitor powder in the stabilizer solution to form a pre-suspension.

    • Add the milling media to the milling chamber of the media mill.

    • Transfer the pre-suspension into the milling chamber.

    • Begin the milling process at a specified speed and for a predetermined time. The optimal milling parameters (speed, time, bead size, and load) will need to be determined experimentally.

    • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.

    • Continue milling until the desired particle size (typically < 500 nm) and a narrow size distribution are achieved.

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used for in vitro dissolution testing or further processed into a solid dosage form (e.g., by spray drying or lyophilization).

2. Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion.

  • Objective: To disperse the pyrrolamide inhibitor in a hydrophilic polymer matrix in its amorphous, more soluble state.

  • Materials:

    • Pyrrolamide inhibitor

    • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), HPMC, Soluplus®)

    • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Equipment:

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Accurately weigh the pyrrolamide inhibitor and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Dissolve both the drug and the polymer in a suitable volume of the organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

    • Continue the evaporation process until a solid film or mass is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a powder of uniform size.

    • Characterize the solid dispersion for its amorphous nature (using techniques like DSC or PXRD), drug content, and in vitro dissolution behavior.

Visualizations

DNA_Gyrase_Inhibition This compound Pyrrolamide Inhibitor (e.g., this compound) DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) This compound->DNA_Gyrase Competitively Inhibits ATPase Activity Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication ATP ATP ATP->DNA_Gyrase Binds to ATPase site Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of pyrrolamide inhibitors.

Bioavailability_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategy Selection cluster_2 Characterization & Testing cluster_3 Analysis & Optimization Poor_Solubility Poor Aqueous Solubility of Pyrrolamide Inhibitor Nanosizing Nanosizing Poor_Solubility->Nanosizing Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation Poor_Solubility->Lipid_Formulation In_Vitro In Vitro Dissolution & Permeability Nanosizing->In_Vitro Solid_Dispersion->In_Vitro Lipid_Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis & PK/PD Modeling In_Vivo->Data_Analysis Optimization Lead Formulation Optimization Data_Analysis->Optimization Optimization->In_Vivo Iterate

Caption: Experimental workflow for bioavailability enhancement.

References

Addressing potential AZD5099 resistance development in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the development of bacterial resistance to AZD5099.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrrolamide antibacterial agent that functions as a type II topoisomerase inhibitor.[1][2][3] It specifically targets the ATP binding site of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), crucial enzymes involved in DNA replication, repair, and recombination.[1][2][4] By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.

Q2: What are the known or anticipated mechanisms of resistance to this compound?

A2: While clinical data on this compound resistance is limited due to its withdrawal after Phase I trials, resistance mechanisms can be extrapolated from what is known about other topoisomerase inhibitors and general antibiotic resistance pathways.[3] The primary anticipated mechanisms include:

  • Target Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of this compound for its target.[4]

  • Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby lowering the intracellular concentration of this compound to sub-lethal levels.[5][6][7]

  • Enzymatic Inactivation: Although less common for this class of drugs, bacteria may acquire genes that encode enzymes capable of modifying and inactivating this compound.[6]

  • Biofilm Formation: Bacteria embedded in biofilms can exhibit increased resistance to antimicrobial agents due to reduced drug penetration and altered physiological states.[5][8]

Q3: What is the reported frequency of resistance to this compound?

A3: Pre-clinical studies and early clinical trials reported a low frequency of resistance development to this compound.[1][2][3]

Q4: How can I determine if my bacterial strain has developed resistance to this compound?

A4: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. An increase in the MIC compared to a susceptible control strain is indicative of resistance. Other methods include disk diffusion assays and molecular techniques to screen for known resistance genes.[9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating this compound resistance.

Observed Problem Potential Cause Recommended Solution
Sudden increase in this compound MIC for a previously susceptible strain. Spontaneous mutation in target genes (gyrB, parE).1. Sequence the gyrB and parE genes to identify potential mutations.2. Perform whole-genome sequencing to identify other potential resistance determinants.
Acquisition of a resistance plasmid.1. Screen for the presence of plasmids.2. Perform PCR for known plasmid-mediated resistance genes.
No zone of inhibition in a disk diffusion assay. High-level resistance.1. Confirm with MIC testing.2. Investigate the mechanism of resistance (target modification, efflux).
Inactive this compound.1. Check the storage conditions and expiration date of the this compound stock.2. Test the compound on a known susceptible strain.
Variable MIC results for the same strain. Inoculum size variability.Standardize the inoculum preparation using a McFarland standard.[9]
Inconsistent incubation conditions.Ensure consistent temperature and incubation time for all experiments.
Increased resistance in biofilm cultures compared to planktonic cultures. Reduced drug penetration into the biofilm matrix.1. Quantify biofilm formation (e.g., crystal violet staining).2. Use microscopy to visualize drug penetration.
Altered gene expression within the biofilm.Perform transcriptomic analysis (RNA-seq) to compare gene expression in biofilm versus planktonic cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[9][10]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL) in the appropriate broth.

  • Prepare serial two-fold dilutions of this compound in the microtiter plate wells.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria).

  • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.[9]

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Screening for Efflux Pump Overexpression using a Fluorescent Dye

This protocol uses a fluorescent substrate of common efflux pumps to infer their activity.

Materials:

  • Bacterial strains (test and control)

  • Fluorescent dye (e.g., ethidium bromide)

  • Efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a standardized optical density.

  • Add the fluorescent dye to the cell suspension.

  • Monitor the fluorescence over time. Increased efflux will result in lower intracellular fluorescence.

  • In a parallel experiment, pre-incubate the cells with an efflux pump inhibitor before adding the dye. Inhibition of efflux will lead to increased fluorescence.

  • Compare the fluorescence levels between the test strain and a susceptible control strain.

Visualizations

Signaling Pathways and Resistance Mechanisms

AZD5099_Resistance_Mechanisms cluster_drug_action This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound Cell_Death Bacterial Cell Death Topoisomerase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Repair Target_Mutation Target Modification (gyrB, parE mutations) Efflux_Pump Efflux Pump Overexpression Biofilm Biofilm Formation Enzymatic_Degradation Enzymatic Inactivation

Experimental Workflow for Investigating Resistance

Resistance_Investigation_Workflow start Observation: Increased this compound MIC mic_confirmation Confirm MIC with Broth Microdilution start->mic_confirmation target_sequencing Sequence Target Genes (gyrB, parE) mic_confirmation->target_sequencing If confirmed efflux_assay Perform Efflux Pump Assay mic_confirmation->efflux_assay If confirmed biofilm_assay Quantify Biofilm Formation mic_confirmation->biofilm_assay If confirmed wgs Whole Genome Sequencing target_sequencing->wgs If negative or for deeper insight interpretation Interpret Results & Identify Mechanism target_sequencing->interpretation efflux_assay->wgs If negative or for deeper insight efflux_assay->interpretation biofilm_assay->wgs If negative or for deeper insight biofilm_assay->interpretation wgs->interpretation

Troubleshooting Logic for Variable MIC Results

MIC_Troubleshooting start Problem: Variable MIC Results check_inoculum Verify Inoculum Standardization (McFarland Standard) start->check_inoculum check_incubation Check Incubation Time and Temperature check_inoculum->check_incubation If inoculum is consistent check_reagents Assess Reagent Quality (this compound, Media) check_incubation->check_reagents If conditions are stable review_technique Review Pipetting Technique check_reagents->review_technique If reagents are valid consistent_results Consistent Results review_technique->consistent_results After standardization

References

Technical Support Center: Mitigating AZD5099-Induced Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during preclinical studies of AZD5099. Given that this compound, a pyrrolamide antibacterial agent targeting bacterial type II topoisomerases, was withdrawn from clinical trials due to mitochondrial toxicity, this guide focuses on strategies to identify, characterize, and mitigate such adverse effects.

Troubleshooting Guides

Issue 1: Unexpected In-Vivo Toxicity (e.g., weight loss, lethargy, mortality)

Possible Cause: The observed toxicity may be a direct result of this compound's effect on host cell mitochondria, leading to cellular dysfunction in various organs.

Troubleshooting Steps:

  • Immediate Actions:

    • Pause the study.

    • Verify the formulation, dosage, and administration route of this compound.

    • Perform a thorough clinical examination of the affected animals.

    • Collect blood and tissue samples for immediate analysis (see Experimental Protocols).

  • Investigation of Mitochondrial Toxicity:

    • Histopathology: Conduct histopathological analysis of key organs (liver, kidney, heart, skeletal muscle) to look for signs of cellular damage, such as swelling, necrosis, or apoptosis.

    • Biomarker Analysis: Measure serum levels of lactate and pyruvate. An increased lactate-to-pyruvate ratio can be indicative of impaired mitochondrial respiration.

    • In-Vitro Assays: Isolate mitochondria from the tissues of affected animals or use relevant cell lines (e.g., HepG2, C2C12) to assess mitochondrial function directly (see Experimental Protocols).

  • Dose-Response Characterization:

    • If not already done, perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow for Investigating In-Vivo Toxicity

A Unexpected In-Vivo Toxicity Observed B Pause Study & Verify Experimental Parameters A->B C Clinical Examination & Sample Collection B->C G Dose-Response Study (MTD/NOAEL) B->G D Histopathology of Key Organs C->D E Serum Biomarker Analysis (Lactate/Pyruvate) C->E F In-Vitro Mitochondrial Function Assays C->F H Data Analysis & Hypothesis Generation D->H E->H F->H G->H I Implement Mitigation Strategy H->I

Caption: Workflow for troubleshooting unexpected in-vivo toxicity.

Issue 2: Evidence of Mitochondrial Dysfunction from In-Vitro Screens

Possible Cause: this compound may be directly inhibiting components of the electron transport chain (ETC), uncoupling oxidative phosphorylation, inducing oxidative stress, or impairing mitochondrial biogenesis.

Troubleshooting Steps:

  • Characterize the Mechanism:

    • Oxygen Consumption Rate (OCR): Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the effect of this compound on basal and maximal respiration, ATP production, and proton leak.

    • Mitochondrial Membrane Potential (ΔΨm): Employ fluorescent dyes (e.g., TMRM, JC-1) to assess changes in ΔΨm. A decrease in ΔΨm is a common indicator of mitochondrial dysfunction.

    • Reactive Oxygen Species (ROS) Production: Use fluorescent probes (e.g., MitoSOX Red) to measure mitochondrial ROS levels.

    • Mitochondrial DNA (mtDNA) Quantification: Assess the impact of this compound on mtDNA replication and content via qPCR.

  • Mitigation Strategies:

    • Co-administration of Antioxidants: Investigate if co-treatment with mitochondrial-targeted antioxidants (e.g., MitoQ) can ameliorate the observed toxicity.

    • Nutrient Supplementation: Assess if supplementation with precursors for mitochondrial function, such as L-carnitine or coenzyme Q10, can rescue the phenotype.

    • Structural Analogs: If possible, test structural analogs of this compound to identify a structure-activity relationship for the toxicity and potentially find a less toxic but still effective compound.

Signaling Pathway for Drug-Induced Mitochondrial Dysfunction

cluster_0 Mitochondrion A This compound B Electron Transport Chain (ETC) Inhibition A->B C Uncoupling of Oxidative Phosphorylation A->C D Increased ROS Production B->D F Decreased ATP Production B->F G Loss of Mitochondrial Membrane Potential C->G E mtDNA Damage D->E H Cellular Dysfunction / Apoptosis E->H F->H G->H

Caption: Potential mechanisms of this compound-induced mitochondrial toxicity.

Frequently Asked Questions (FAQs)

Q1: What were the specific reasons for the withdrawal of this compound from clinical trials?

A1: this compound was withdrawn from Phase 1 clinical trials due to safety concerns, specifically "mitochondrial changes observed in preclinical safety species" and "high variability in exposure within a small group of healthy volunteers".[1] The exact nature of the mitochondrial changes and the species in which they were observed are not publicly detailed.

Q2: What are the common mechanisms of drug-induced mitochondrial toxicity?

A2: Drug-induced mitochondrial toxicity can occur through several mechanisms, including:

  • Inhibition of the electron transport chain complexes.

  • Uncoupling of oxidative phosphorylation.

  • Induction of mitochondrial oxidative stress.

  • Inhibition of mitochondrial DNA replication, transcription, or translation.[2]

  • Opening of the mitochondrial permeability transition pore.

Q3: Which in-vitro models are suitable for assessing the mitochondrial toxicity of this compound?

A3: Cell lines with high mitochondrial content and reliance on oxidative phosphorylation are recommended. These include:

  • HepG2 cells (human hepatoma): Useful for assessing liver toxicity.

  • C2C12 myoblasts (mouse muscle): Can be differentiated into myotubes to model skeletal muscle toxicity.

  • Primary hepatocytes or cardiomyocytes: Offer higher physiological relevance but are more challenging to culture.

Q4: What are some potential in-vivo mitigation strategies for this compound-induced toxicity?

A4: Based on general principles of mitigating mitochondrial toxicity, the following could be explored:

  • Co-administration of N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.

  • Supplementation with L-carnitine: Important for fatty acid transport into mitochondria.

  • Use of coenzyme Q10: A key component of the electron transport chain.

  • Dose fractionation or alternative dosing schedules: To reduce peak plasma concentrations.

Q5: How can I differentiate between on-target antibacterial efficacy and off-target host toxicity?

A5: This can be achieved by:

  • Using a panel of bacterial strains: Include strains with known resistance mechanisms to topoisomerase II inhibitors to see if toxicity correlates with antibacterial activity.

  • Testing in eukaryotic cells lacking mitochondria (rho-zero cells): If this compound is less toxic to these cells, it strongly suggests a mitochondrial-mediated mechanism of toxicity.

  • Comparing in-vitro antibacterial MICs with in-vitro cytotoxicity IC50s: A large therapeutic window (IC50/MIC) suggests that the compound is more selective for the bacterial target.

Quantitative Data Summary

Table 1: Hypothetical In-Vitro Mitochondrial Toxicity Profile of this compound

AssayCell LineEndpointThis compound EC50 (µM)Positive Control (Rotenone) EC50 (µM)
Oxygen Consumption RateHepG2Basal Respiration15.20.1
Mitochondrial Membrane PotentialC2C12TMRM Fluorescence8.50.5
Mitochondrial ROS ProductionHepG2MitoSOX Fluorescence5.1N/A
ATP ContentC2C12Luminescence22.80.2

This data is for illustrative purposes only.

Table 2: Hypothetical In-Vivo Toxicity Findings for this compound in Rats (28-day study)

Dose Group (mg/kg/day)Body Weight Change (%)Serum Lactate (mM)Liver Histopathology
Vehicle Control+10%1.5 ± 0.2No significant findings
10+8%1.8 ± 0.3No significant findings
30-5%3.2 ± 0.5Mild hepatocellular vacuolation
100-15%6.8 ± 1.1Moderate hepatocellular necrosis

*p < 0.05 compared to vehicle control. This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of intact cells.

Materials:

  • Seahorse XF Analyzer (or similar)

  • Seahorse XF Cell Culture Microplates

  • Relevant cell line (e.g., HepG2)

  • This compound stock solution

  • Oligomycin, FCCP, Rotenone/Antimycin A

Method:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The following day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Calibrate the instrument and begin the assay.

  • Measure the basal OCR, then sequentially inject this compound, Oligomycin, FCCP, and Rotenone/Antimycin A to determine the effects on ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Normalize the OCR data to cell number or protein concentration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the impact of this compound on the mitochondrial membrane potential.

Materials:

  • Fluorescence plate reader or flow cytometer

  • Relevant cell line

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Hoechst 33342 (for nuclear staining and cell counting)

Method:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Treat cells with various concentrations of this compound for the desired time.

  • Add TMRM and Hoechst 33342 to the wells and incubate.

  • Wash the cells with PBS.

  • Read the fluorescence intensity on a plate reader (TMRM: Ex/Em ~549/573 nm; Hoechst: Ex/Em ~350/461 nm).

  • Normalize the TMRM fluorescence to the Hoechst fluorescence to account for differences in cell number. A decrease in the TMRM/Hoechst ratio indicates mitochondrial depolarization.

References

Why was AZD5099 discontinued after Phase 1 trials?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD5099. This resource is intended for researchers, scientists, and drug development professionals seeking information about the investigational antibacterial agent this compound. Here you will find frequently asked questions, troubleshooting guides for experimental work, and detailed scientific information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended use?

A1: this compound is a synthetic, small-molecule antibacterial agent belonging to the pyrrolamide class of compounds. It was developed by AstraZeneca and entered Phase 1 clinical trials for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1][2] Its novel mechanism of action as a bacterial topoisomerase II inhibitor made it a candidate for treating infections resistant to existing antibiotics.[1][2]

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted after Phase 1 clinical trials due to safety concerns.[3] Specifically, the discontinuation in 2011 was attributed to findings of mitochondrial toxicity.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] It targets the ATP-binding site of these enzymes, preventing them from carrying out their essential functions in DNA replication, repair, and recombination.[3][4] This disruption of DNA topology ultimately leads to bacterial cell death.

Troubleshooting Experimental Issues

This section provides guidance for researchers who may be working with similar compounds or investigating related mechanisms.

Problem: Inconsistent results in antibacterial susceptibility testing.

  • Possible Cause: Compound instability.

    • Troubleshooting: Ensure proper storage of the compound as per manufacturer's instructions. Prepare fresh stock solutions for each experiment. Include known sensitive and resistant bacterial strains as controls.

  • Possible Cause: Variation in bacterial growth phase.

    • Troubleshooting: Standardize the inoculum preparation by using bacteria from the mid-logarithmic growth phase for all experiments.

Problem: Observing off-target effects in cellular assays.

  • Possible Cause: Mitochondrial toxicity, as was the case with this compound.

    • Troubleshooting: It is crucial to assess for potential mitochondrial dysfunction. This can be investigated using a variety of in vitro assays (see Experimental Protocols section). Comparing the effects of the compound on cells grown in glucose versus galactose-supplemented media can be a preliminary screen for mitochondrial liabilities.[5]

Quantitative Data Summary

Specific quantitative data from the Phase 1 clinical trial of this compound are not publicly available. The following table provides a representative structure for presenting safety and tolerability data from a typical Phase 1 single ascending dose (SAD) study for an investigational antibacterial agent.

Table 1: Representative Adverse Events in a Phase 1 SAD Study

Dose LevelNumber of SubjectsAdverse Event (AE)SeverityRelationship to Drug
Placebo 2HeadacheMildUnrelated
Dose 1 6NauseaMildPossibly Related
DizzinessMildPossibly Related
Dose 2 6HeadacheMildUnrelated
Elevated Liver EnzymesMildPossibly Related
Dose 3 6Gastrointestinal DiscomfortModerateProbably Related
FatigueMildPossibly Related

Experimental Protocols

Assessment of Drug-Induced Mitochondrial Toxicity

To investigate potential mitochondrial toxicity of a compound, a multi-assay approach is recommended.

1. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Principle: This assay measures the potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health. A decrease in ΔΨm is an early marker of mitochondrial dysfunction.

  • Methodology:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle control and a known mitochondrial toxicant (e.g., CCCP) as a positive control.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-10 or TMRE).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates mitochondrial depolarization.

2. Oxygen Consumption Rate (OCR) Assay:

  • Principle: This assay directly measures the rate of oxygen consumption by cells, which is a primary function of the mitochondrial electron transport chain.

  • Methodology:

    • Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

    • Treat cells with the test compound.

    • Use an extracellular flux analyzer to measure the OCR in real-time. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

3. ATP Production Assay:

  • Principle: This assay quantifies the intracellular ATP levels, providing a direct measure of cellular energy status.

  • Methodology:

    • Culture cells and expose them to the test compound.

    • Lyse the cells to release intracellular ATP.

    • Use a luciferase-based assay kit to measure the amount of ATP present. The light output is proportional to the ATP concentration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Mitochondrial_Toxicity_Workflow start Start: Compound of Interest cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treat cells with compound (various concentrations) cell_culture->treatment assay1 Mitochondrial Membrane Potential Assay (ΔΨm) treatment->assay1 assay2 Oxygen Consumption Rate Assay (OCR) treatment->assay2 assay3 ATP Production Assay treatment->assay3 data_analysis Data Analysis assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Conclusion on Mitochondrial Toxicity Potential data_analysis->conclusion

Caption: Workflow for assessing mitochondrial toxicity.

References

Validation & Comparative

A Comparative Guide: AZD5099 vs. Fluoroquinolones Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of the investigational antibacterial agent AZD5099 and the established class of fluoroquinolone antibiotics. The information presented is supported by experimental data to aid in understanding their distinct molecular interactions and antibacterial effects.

Executive Summary

Both this compound and fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. However, their mode of inhibition and binding sites on these enzymes are fundamentally different. Fluoroquinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand breaks. In contrast, this compound is a pyrrolamide antibacterial that acts as an ATP-competitive inhibitor, targeting the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This guide will delve into these distinct mechanisms, presenting supporting quantitative data and experimental protocols.

Mechanism of Action: A Detailed Comparison

Fluoroquinolones: Trapping the DNA-Enzyme Complex

Fluoroquinolones exert their bactericidal effect by inhibiting the activity of DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV.[1][2] The mechanism involves the formation of a ternary complex with the enzyme and DNA.[3] This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.[4]

This compound: ATP-Competitive Inhibition

This compound represents a different class of topoisomerase inhibitors. It is a pyrrolamide derivative that was identified through a fragment-based approach to target the ATP binding site of bacterial type II topoisomerases.[5][6] By binding to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, this compound competitively inhibits the binding of ATP.[5] This prevents the conformational changes necessary for the enzyme's catalytic cycle, thereby inhibiting its function without stabilizing the DNA cleavage complex.[5]

Comparative Data

The following tables summarize key quantitative data comparing the activity of this compound and representative fluoroquinolones.

Table 1: Inhibition of Bacterial Type II Topoisomerases (IC50 in µg/mL)

CompoundS. aureus DNA GyraseS. aureus Topoisomerase IVE. coli DNA Gyrase
This compound0.015[5]0.029[5]0.008[5]
Ciprofloxacin1.25 - 2.5[7]1.25 - 2.5[7]-
Moxifloxacin---
Levofloxacin---

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

OrganismThis compound[5]Ciprofloxacin[8][9]Moxifloxacin[8]Levofloxacin[10]
Staphylococcus aureus (MSSA)0.25 - 0.50.260.049-
Staphylococcus aureus (MRSA)0.5---
Streptococcus pneumoniae0.12---
Haemophilus influenzae0.5---
Moraxella catarrhalis0.12---
Escherichia coli1>32 (resistant)-5.453 - 87.241
Pseudomonas aeruginosa>640.26--

Experimental Protocols

Topoisomerase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against topoisomerases is the DNA relaxation or decatenation assay.

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Topoisomerase IV can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors will prevent these topological changes.

Protocol Outline (for DNA Gyrase Supercoiling Inhibition):

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, DNA gyrase enzyme, ATP, and varying concentrations of the test compound (e.g., this compound or a fluoroquinolone) in an appropriate assay buffer.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate differently.

  • Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.[7][11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol Outline (Broth Microdilution Method):

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Ternary_Complex Ternary Complex (Enzyme-DNA-Drug) DNA_Gyrase_Topo_IV->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary_Complex Stabilizes DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces AZD5099_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV ATP_Binding_Site ATP Binding Site (GyrB / ParE) DNA_Gyrase_Topo_IV->ATP_Binding_Site Inhibition Inhibition of Enzyme Function ATP_Binding_Site->Inhibition Leads to This compound This compound This compound->ATP_Binding_Site Binds to ATP ATP ATP->ATP_Binding_Site Competes for Replication_Blocked DNA Replication Blocked Inhibition->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Induces

References

AZD5099: A Comparative Analysis of a Novel Bacterial Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AZD5099, a novel bacterial topoisomerase II inhibitor, with other established topoisomerase inhibitors, focusing on their activity against Staphylococcus aureus. The information presented is supported by experimental data to aid in the evaluation of its potential as an antibacterial agent.

Introduction to this compound

This compound is a potent and selective inhibitor of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE). It was developed as an antibacterial agent targeting infections caused by Gram-positive and fastidious Gram-negative bacteria.[1] this compound entered Phase 1 clinical trials but its development was halted due to safety concerns related to mitochondrial changes observed in preclinical studies. Despite this, its unique mechanism and potent antibacterial activity warrant a comparative analysis against other topoisomerase inhibitors.

Mechanism of Action: Targeting Bacterial DNA Replication

Bacterial type II topoisomerases are essential enzymes that control the topological state of DNA, a critical process for bacterial DNA replication, repair, and transcription. This compound and other topoisomerase inhibitors, such as fluoroquinolones, disrupt this process, leading to bacterial cell death. However, their specific binding sites and mechanisms of action differ.

This compound is an ATP-competitive inhibitor that binds to the ATP-binding site of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. This prevents the enzymes from utilizing ATP, which is necessary for their catalytic activity. In contrast, fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks.

Topoisomerase_Inhibitor_MoA cluster_this compound This compound cluster_Fluoroquinolones Fluoroquinolones This compound This compound GyrB_ParE GyrB/ParE Subunits (ATP-binding site) This compound->GyrB_ParE Binds to Gyrase_TopoIV_AZD Inactive DNA Gyrase/ Topoisomerase IV GyrB_ParE->Gyrase_TopoIV_AZD Leads to ATP ATP ATP->GyrB_ParE Cannot bind Replication_Blocked_AZD DNA Replication Blocked Gyrase_TopoIV_AZD->Replication_Blocked_AZD Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) GyrA_ParC GyrA/ParC Subunits (DNA-binding site) Fluoroquinolones->GyrA_ParC Binds to Cleavage_Complex Stable Topoisomerase-DNA Cleavage Complex GyrA_ParC->Cleavage_Complex Stabilizes DSBs Double-Strand Breaks Cleavage_Complex->DSBs Replication_Blocked_FQ DNA Replication Blocked DSBs->Replication_Blocked_FQ

Figure 1: Mechanism of Action of this compound vs. Fluoroquinolones.

In Vitro Efficacy Comparison

The in vitro efficacy of antibacterial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound, ciprofloxacin, and levofloxacin against Staphylococcus aureus.

CompoundStaphylococcus aureus StrainMIC (µg/mL)Reference(s)
This compound ATCC 292130.25[2]
Ciprofloxacin ATCC 292130.25 - 0.5[3][4]
Levofloxacin ATCC 292130.15 - 0.25[5][6][7]

Data Interpretation: The MIC values indicate that this compound has comparable in vitro potency to ciprofloxacin and levofloxacin against the reference strain S. aureus ATCC 29213.

In Vivo Efficacy Comparison

The efficacy of antibacterial agents in a living organism is evaluated using animal models of infection. The neutropenic mouse thigh infection model is a standard preclinical model to assess the in vivo activity of antibiotics against localized infections. In this model, mice are rendered neutropenic to minimize the contribution of the host immune system, thus providing a clearer measure of the drug's bactericidal activity.

While direct comparative studies are limited, data from independent studies using this model for each compound against Staphylococcus aureus are presented below. Efficacy is measured by the reduction in bacterial load (log10 CFU/thigh) after 24 hours of treatment compared to the bacterial count at the start of therapy.

CompoundDosing RegimenBacterial Load Reduction (log10 CFU/thigh) vs. Pre-treatmentReference(s)
This compound 10 mg/kg, ig~2.0[2]
Ciprofloxacin 10 mg/kg, sc~1.5 - 2.0[8]
Levofloxacin 50 mg/kg, sc~2.0 - 2.5[7]

Data Interpretation: The available data suggests that this compound demonstrates in vivo efficacy in a mouse infection model comparable to that of established fluoroquinolones, achieving a significant reduction in bacterial burden.[1] It is important to note that direct comparisons are challenging due to potential variations in experimental conditions between studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

  • Preparation of Inoculum: A suspension of the bacterial strain (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (this compound, ciprofloxacin, or levofloxacin) is prepared in the broth within a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control well (no drug) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Mouse Thigh Infection Model

Neutropenic_Mouse_Thigh_Infection_Model cluster_workflow Experimental Workflow start Start neutropenia Induce Neutropenia (e.g., Cyclophosphamide) start->neutropenia infection Intramuscular Infection (S. aureus) neutropenia->infection treatment Administer Treatment (this compound or Comparator) infection->treatment euthanasia Euthanize Mice (24h post-treatment) treatment->euthanasia thigh_homogenization Thigh Homogenization euthanasia->thigh_homogenization cfu_quantification CFU Quantification (Serial Dilution & Plating) thigh_homogenization->cfu_quantification end End cfu_quantification->end

Figure 2: Workflow of the Neutropenic Mouse Thigh Infection Model.
  • Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.

  • Infection: Mice are anesthetized, and a defined inoculum of S. aureus (e.g., 1-5 x 10^5 CFU in 0.1 mL of saline) is injected into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound (this compound or comparator) or vehicle control is initiated. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen are specific to the compound being tested.

  • Euthanasia and Sample Collection: At 24 hours after the initiation of treatment, mice are euthanized. The infected thigh muscle is aseptically removed.

  • Bacterial Load Quantification: The thigh tissue is homogenized in a sterile buffer. The homogenate is serially diluted and plated on appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per thigh.

Conclusion

This compound demonstrates potent in vitro and in vivo antibacterial activity against Staphylococcus aureus, comparable to that of established fluoroquinolone topoisomerase inhibitors. Its distinct mechanism of action as an ATP-competitive inhibitor of DNA gyrase and topoisomerase IV offers a potential alternative to existing antibacterial agents. While the clinical development of this compound was discontinued, the data presented in this guide highlights its efficacy as a bacterial topoisomerase inhibitor and provides a valuable reference for researchers in the field of antibacterial drug discovery. Further investigation into the pyrrolamide class of inhibitors may lead to the development of new antibacterial agents with improved safety profiles.

References

A Comparative Analysis of AZD5099 and Novobiocin in the Inhibition of DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the bacterial enzyme DNA gyrase remains a critical target for novel drug development. This guide provides a detailed comparative analysis of two such inhibitors: AZD5099, a synthetic pyrrolamide, and novobiocin, a naturally derived aminocoumarin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to DNA Gyrase and its Inhibitors

DNA gyrase is a type II topoisomerase essential for bacterial survival, responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1] The GyrA subunit is responsible for DNA cleavage and ligation, while the GyrB subunit houses the ATPase activity that powers the enzyme's function.[1] By targeting this essential enzyme, which is absent in higher eukaryotes, inhibitors can achieve selective antibacterial activity.[2]

Both this compound and novobiocin target the ATPase activity of the GyrB subunit, but they belong to different chemical classes and exhibit distinct properties. Novobiocin is a well-established antibiotic, though its clinical use has been limited.[3] this compound is a more recent compound that reached Phase 1 clinical trials before its development was discontinued due to safety concerns.[4]

Mechanism of Action

Novobiocin: As an aminocoumarin antibiotic, novobiocin acts as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit of DNA gyrase.[3][5] Its mechanism involves binding to the ATP-binding pocket on GyrB, thereby preventing the hydrolysis of ATP that is necessary for the supercoiling activity of the enzyme.[2][6] X-ray crystallography studies have confirmed that the binding sites of novobiocin and ATP on the gyrase molecule overlap.[3]

This compound: this compound is a pyrrolamide-based antibacterial agent that also targets the ATP-binding site of bacterial type II topoisomerases, including DNA gyrase.[4][7] It was developed through a fragment-based approach to specifically inhibit this enzymatic function.[7] Like novobiocin, its mode of action is the inhibition of DNA gyrase's ATPase activity.[4]

Below is a diagram illustrating the mechanism of DNA gyrase and the inhibitory action of compounds targeting the GyrB subunit.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrA GyrA Subunit (DNA Cleavage/Ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB Inhibitor This compound or Novobiocin Inhibitor->GyrB Inhibition

Mechanism of DNA gyrase and inhibition by this compound and novobiocin.

Comparative Efficacy

While direct head-to-head studies with comprehensive, publicly available data are scarce, the following table summarizes the known inhibitory activities. It is important to note that inhibitory concentrations can vary depending on the specific bacterial strain and experimental conditions.

Compound Target Mechanism of Action Reported IC50/MIC Clinical Development Stage
This compound DNA Gyrase (GyrB)ATPase InhibitionMIC = 1 µg/mL against Escherichia coli[4]Phase 1 (discontinued)[4]
Novobiocin DNA Gyrase (GyrB)Competitive ATPase InhibitionHigh micromolar IC50 against eukaryotic Hsp90 (a weak inhibitor)[3]Withdrawn from market[3]

Experimental Protocols

To evaluate and compare the inhibitory activity of compounds like this compound and novobiocin against DNA gyrase, several key experiments are typically performed.

DNA Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase in introducing negative supercoils into a relaxed plasmid DNA substrate.

Workflow:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and a buffer solution.

  • Inhibitor Addition: Varying concentrations of the test compounds (this compound or novobiocin) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at a specific temperature (e.g., 37°C) for a set period to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by the addition of a dye-containing loading buffer with a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide), and the intensity of the bands is quantified to determine the extent of inhibition.

Supercoiling_Assay_Workflow A Prepare Reaction Mix (Relaxed Plasmid, Gyrase, ATP, Buffer) B Add Inhibitor (this compound or Novobiocin) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify (UV light) E->F

Workflow for a typical DNA gyrase supercoiling assay.
ATPase Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit of DNA gyrase and how it is affected by inhibitors.

Workflow:

  • Reaction Setup: A reaction is set up containing DNA gyrase, ATP, and the test inhibitor in a suitable buffer.

  • Incubation: The mixture is incubated to allow ATP hydrolysis to occur.

  • Detection of ADP or Phosphate: The amount of ADP or inorganic phosphate produced is measured. This can be done using various methods, such as enzyme-coupled spectrophotometric assays or radioactivity-based assays using [γ-³²P]ATP.

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

ATPase_Assay_Workflow A Prepare Reaction Mix (Gyrase, ATP, Inhibitor, Buffer) B Incubate A->B C Measure ADP or Phosphate Production B->C D Calculate Rate of Hydrolysis and IC50 C->D

References

Comparative Analysis of AZD5099 Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibiotic AZD5099 with other antibiotic classes, focusing on cross-resistance profiles. The data presented is based on published in vitro studies and highlights the potential of this compound to address infections caused by multidrug-resistant bacteria.

Executive Summary

This compound is a novel bacterial topoisomerase II inhibitor that has demonstrated potent activity against a range of Gram-positive and fastidious Gram-negative bacteria. A key characteristic of this compound is its low propensity for resistance development and a lack of cross-resistance with other major antibiotic classes, such as fluoroquinolones. This is attributed to its distinct mechanism of action, targeting the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE). This guide presents available data on the comparative activity of this compound and offers detailed experimental methodologies for a clearer understanding of its performance.

Comparative Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains, including strains with defined resistance mechanisms to other antibiotics. This data indicates that this compound retains potent activity against strains that are resistant to other classes of antibiotics.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Wild-Type0.060.250.5
Staphylococcus aureus (MRSA)Methicillin-Resistant0.060.250.5
Staphylococcus aureus (QRSA)Quinolone-Resistant0.06>32>32
Streptococcus pneumoniae ATCC 49619Wild-Type0.0311
Streptococcus pneumoniae (QRSP)Quinolone-Resistant0.031616
Escherichia coli ATCC 25922Wild-Type20.0150.03
Escherichia coli (QRDR mutant)Quinolone-Resistant2>32>32

Experimental Protocols

The following protocols are representative of the methodologies used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both wild-type and well-characterized resistant isolates, are used.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Resistance Frequency Determination

Objective: To determine the frequency at which spontaneous resistant mutants arise in a bacterial population upon exposure to an antibiotic.

Methodology:

  • Bacterial Culture: A large population of a susceptible bacterial strain (e.g., 10¹⁰ CFU) is prepared by overnight growth in a suitable broth medium.

  • Plating: The bacterial culture is plated onto agar plates containing the antibiotic at concentrations equal to 2x, 4x, and 8x the MIC.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Counting: The number of colonies growing on the antibiotic-containing plates is counted.

  • Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of plated bacteria.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for assessing the cross-resistance profile of a new antibiotic.

experimental_workflow cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Data Analysis WT Wild-Type Strains Inoculum Inoculum Preparation WT->Inoculum MDR Multidrug-Resistant Strains (Defined Mechanisms) MDR->Inoculum Plates Antibiotic Dilution Plates Inoculum->Plates Incubation Incubation Plates->Incubation Reading MIC Reading Incubation->Reading Comparison MIC Comparison (this compound vs. Comparators) Reading->Comparison Conclusion Cross-Resistance Profile Comparison->Conclusion

A Structural Showdown: AZD5099 Versus Classical Topoisomerase II Binders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cancer chemotherapy and antibacterial drug development, topoisomerase II enzymes stand out as critical targets. These essential enzymes resolve DNA topological challenges during replication, transcription, and chromosome segregation. A diverse array of molecules has been developed to inhibit their function, broadly classified as topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps in the enzyme's catalytic cycle. This guide provides a detailed structural and functional comparison of AZD5099, a novel pyrrolamide antibacterial, with established topoisomerase II binders used in oncology: etoposide, doxorubicin, mitoxantrone, and the naturally derived isoflavone, genistein.

At a Glance: Structural and Mechanistic Comparison

This compound distinguishes itself from the classical anticancer agents by its unique chemical scaffold and its primary targeting of the ATP-binding site of bacterial type II topoisomerases. In contrast, etoposide, doxorubicin, and mitoxantrone are classified as topoisomerase II poisons that intercalate into DNA or bind to the enzyme-DNA interface, trapping the cleavage complex. Genistein, while also a topoisomerase II inhibitor, is thought to act as a non-intercalating poison.

Below is a summary of the key structural and inhibitory characteristics of these compounds.

CompoundClassChemical ScaffoldMechanism of ActionTarget Specificity
This compound PyrrolamideDichloro-methyl-pyrrole carboxamide linked to a substituted piperidinyl-thiazole carboxylic acidATP-competitive inhibitor of bacterial type II topoisomerase (Gyrase/Topo IV)[1][2]Bacterial Topoisomerase II
Etoposide EpipodophyllotoxinSemi-synthetic derivative of podophyllotoxinTopoisomerase II poison; non-intercalating; stabilizes the enzyme-DNA cleavage complex[3]Human Topoisomerase IIα/β
Doxorubicin AnthracyclineTetracyclic aglycone linked to an amino sugarTopoisomerase II poison; DNA intercalator; stabilizes the enzyme-DNA cleavage complex[4]Human Topoisomerase I/II
Mitoxantrone AnthracenedioneSynthetic anthracenedioneTopoisomerase II poison; DNA intercalator; stabilizes the enzyme-DNA cleavage complex[5][6]Human Topoisomerase II
Genistein Isoflavone4',5,7-trihydroxyisoflavoneTopoisomerase II poison; non-intercalating; inhibits ATP hydrolysis[7][8][9][10]Human Topoisomerase II

Quantitative Comparison of Inhibitory Activity

The efficacy of topoisomerase II inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following table summarizes available data for the compared compounds. It is important to note that these values are highly dependent on the specific assay conditions and the source of the enzyme.

CompoundParameterValueEnzyme SourceAssay TypeReference
EtoposideIC5043.74 ± 5.13 µM-BGC-823 cell line[11]
IC5078.4 µM--[12]
Kd~5 µMYeast Topoisomerase IINitrocellulose filter assay[13][14][15]
DoxorubicinIC500.52 µmol/L-HTETOP cells[16]
IC502.67 µM--[12]
IC500.8 µMHuman Topoisomerase IDNA relaxation[17]
MitoxantroneIC508.5 µM-Protein Kinase C[5][18]
IC500.7-1.4 µg/ml-B-CLL cells[6]
Kd5.0 x 10^6 M-1-Chromatin binding[19]
GenisteinIC5037.5 µMHuman Topoisomerase IIDNA relaxation[7][9]
IC507 µM-ATP hydrolysis[8]

Structural Comparison

The chemical structures of this compound and the other topoisomerase II binders are presented below, highlighting their distinct scaffolds.

This compound: A pyrrolamide derivative with a complex side chain containing piperidine and thiazole moieties. Its structure is optimized for binding to the ATP pocket of bacterial topoisomerases.

Etoposide: A bulky, multi-ring structure derived from podophyllotoxin, featuring a glycosidic linkage.

Doxorubicin: A planar tetracyclic anthracycline core attached to a daunosamine sugar. The planar structure is crucial for its DNA intercalating activity.

Mitoxantrone: A synthetic anthracenedione with two side chains containing nitrogen atoms, which are important for its interaction with DNA.

Genistein: A relatively simple isoflavone with a three-ring system.

Signaling Pathways and Experimental Workflows

The inhibition of topoisomerase II triggers distinct cellular signaling pathways, primarily the DNA Damage Response (DDR). The nature of this response can vary depending on the mechanism of the inhibitor.

Topoisomerase II Poison-Induced DNA Damage Response

Etoposide, doxorubicin, and mitoxantrone, as topoisomerase II poisons, lead to the accumulation of double-strand breaks (DSBs). These DSBs are recognized by sensor proteins, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.

TopoII_Poison_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TopoII Poison TopoII Poison TopoII-DNA Complex TopoII-DNA Complex TopoII Poison->TopoII-DNA Complex stabilizes DSBs DSBs TopoII-DNA Complex->DSBs causes ATM/ATR ATM/ATR DSBs->ATM/ATR activates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 phosphorylates p53 p53 ATM/ATR->p53 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis

Topoisomerase II Poison Signaling Pathway
Experimental Workflow for Topoisomerase II Inhibition Assays

A common workflow to assess the activity of potential topoisomerase II inhibitors involves a series of in vitro assays.

Experimental_Workflow Compound Library Compound Library Primary Screen Primary Screen (e.g., DNA Relaxation Assay) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Assays Secondary Assays (Decatenation, Cleavage) Hit Identification->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Inhibitor Screening Workflow

Experimental Protocols

DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme's catalytic activity will prevent this relaxation.

  • Reaction Mixture:

    • 5X Topoisomerase II reaction buffer

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Purified human topoisomerase IIα

    • Test compound (e.g., this compound, etoposide)

    • Nuclease-free water

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Add the topoisomerase II enzyme to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

DNA Cleavage Assay

This assay is used to identify topoisomerase II poisons that stabilize the covalent enzyme-DNA cleavage complex.

  • Reaction Mixture:

    • 5X Topoisomerase II reaction buffer

    • Supercoiled or linear DNA substrate

    • Purified human topoisomerase IIα

    • Test compound (e.g., etoposide, doxorubicin)

    • Nuclease-free water

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Incubate at 37°C for 15-30 minutes to allow for complex formation.

    • Add SDS to trap the covalent complexes.

    • Treat with proteinase K to digest the protein component.

    • Analyze the DNA fragments by agarose gel electrophoresis. The appearance of linearized or fragmented DNA indicates the stabilization of the cleavage complex.

Conclusion

This compound represents a distinct class of topoisomerase II inhibitor compared to the classical anticancer agents etoposide, doxorubicin, and mitoxantrone. Its unique pyrrolamide structure and its mechanism as an ATP-competitive inhibitor of bacterial topoisomerases highlight the potential for developing novel therapeutics with different target specificities. While the clinical development of this compound was halted, its structural and mechanistic properties provide a valuable reference for the ongoing design and discovery of new topoisomerase II inhibitors for both antibacterial and anticancer applications. Understanding the structural nuances and resulting signaling consequences of these different classes of inhibitors is paramount for the rational design of more effective and safer therapies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of AZD5099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the safe handling and disposal of AZD5099, a potent and selective bacterial topoisomerase II inhibitor. In the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is predicated on best practices for the disposal of potent research-grade compounds and analogous topoisomerase II inhibitors. It is imperative to consult the official this compound SDS and your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Hazard Assessment and Safety Precautions

As a potent topoisomerase II inhibitor, this compound should be handled with a high degree of caution. All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired neat compound.

  • Stock solutions and dilutions (e.g., in DMSO).

  • Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves.

  • Contaminated labware (e.g., vials, flasks).

  • Personal Protective Equipment (PPE) worn during handling.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste and should include:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Quantitative Data for Safe Handling

While specific quantitative data for this compound is not publicly available, the following table summarizes key safety information for a typical potent topoisomerase II inhibitor. This information should be considered as a general guideline.

ParameterValue/RecommendationSource/Comment
Physical State Solid (powder) or liquid (in solvent)Varies by manufacturer and experimental use.
Storage Temperature Room temperature in continental US; may vary elsewhereFor the neat compound, specific storage conditions should be followed as per the Certificate of Analysis.[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatStandard laboratory practice for handling potent compounds.
First Aid - Eye Contact Immediately flush with plenty of water.Seek medical attention.
First Aid - Skin Contact Wash off with soap and plenty of water.Seek medical attention.
Extinguishing Media Dry chemical, carbon dioxide, water spray, or foam.Consult the specific SDS for the compound and any solvents used.

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The fundamental principle for the disposal of this compound is to prevent environmental contamination and ensure the safety of all personnel. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Materials:
  • Designated, leak-proof, and clearly labeled hazardous waste containers (one for solid waste, one for liquid waste).

  • Hazardous waste labels for your institution.

  • Appropriate PPE (goggles, gloves, lab coat).

  • Secondary containment for liquid waste.

Procedure:
  • Waste Segregation:

    • All materials contaminated with this compound must be segregated from non-hazardous waste at the point of generation.

  • Solid Waste Collection:

    • Collect all contaminated solid materials, including gloves, pipette tips, and vials containing the solid compound, in a designated, sealable, and puncture-resistant hazardous waste container.

    • Clearly label the container with a hazardous waste label as soon as you begin to add waste.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound, such as stock solutions or experimental dilutions, in a designated, leak-proof, and chemically resistant container.

    • Do not mix with other non-hazardous liquid waste.

    • Place the liquid waste container in a secondary containment bin to prevent spills.

    • Affix a hazardous waste label to the container immediately.

  • Labeling of Waste Containers:

    • Proper labeling is critical for identification and safe handling by EHS personnel.

    • Complete the hazardous waste label with the following information:

      • Generator Information: Your name, laboratory, and contact information.

      • Chemical Contents: List all chemical constituents by their full name (e.g., "this compound," "Dimethyl Sulfoxide") and estimate the percentage of each component.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory, away from general traffic.

    • Ensure containers are securely sealed when not in use.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional hazardous waste management companies, contracted by your institution, will handle the final disposal, which often involves high-temperature incineration.

Mandatory Visualizations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.

AZD5099_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Disposal start Experiment with this compound waste_generated Waste Generated start->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_solid Label Container solid_waste->label_solid label_liquid Label Container liquid_waste->label_liquid storage Secure Storage label_solid->storage label_liquid->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup final_disposal Final Disposal (Incineration) ehs_pickup->final_disposal

Caption: Decision pathway for the segregation and disposal of this compound waste.

Signaling Pathway Logical Relationship

While a traditional signaling pathway is not applicable to disposal procedures, the following diagram illustrates the logical relationships and dependencies in the safe handling and disposal process, emphasizing the central role of safety protocols.

Disposal_Logic cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal Process cluster_compliance Compliance & Safety sds Consult SDS for this compound ppe Wear Appropriate PPE sds->ppe handling Handle this compound ppe->handling waste_containers Prepare Labeled Waste Containers collection Collect Waste waste_containers->collection segregation Segregate Waste handling->segregation segregation->collection storage Store Waste Securely collection->storage ehs Contact EHS for Disposal storage->ehs safety Personnel & Environmental Safety ehs->safety

Caption: Logical flow for ensuring safety and compliance in this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.